3-Benzyl-2-methylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-2-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-12(13(14)7-8-15-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQXDJMTVBEQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267930 | |
| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-66-4 | |
| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Benzyl-2-methylpyridin-4-amine CAS registry number and chemical identifiers
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Benzyl-2-methylpyridin-4-amine and Related 4-Aminopyridine Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Novel Chemical Entities
This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive, albeit predictive, framework for the synthesis, identification, and characterization of 3-Benzyl-2-methylpyridin-4-amine. Secondly, it situates this molecule within the broader, and well-established, context of substituted 4-aminopyridine derivatives, a class of compounds with significant and diverse pharmacological activities. The principles and protocols outlined herein are grounded in established chemical literature and are designed to empower researchers to confidently approach the synthesis and evaluation of this and structurally related compounds.
Section 1: Chemical Identity and Predicted Physicochemical Properties
While a registered CAS number for 3-Benzyl-2-methylpyridin-4-amine has not been identified, we can deduce its fundamental chemical identifiers from its structure.
| Chemical Identifier | Predicted Value |
| IUPAC Name | 3-Benzyl-2-methylpyridin-4-amine |
| Chemical Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol |
| Canonical SMILES | CC1=C(CC2=CC=CC=C2)C=NC=C1N |
| InChI Key | (Predicted) |
| Appearance | (Predicted) Solid, likely off-white to pale yellow |
Note: The InChI key and appearance are predicted based on the proposed structure and comparison with similar compounds.
Section 2: Proposed Synthetic Strategy and Mechanistic Rationale
The synthesis of 3-Benzyl-2-methylpyridin-4-amine can be approached through a multi-step pathway, leveraging known transformations in pyridine chemistry. The proposed retrosynthetic analysis identifies commercially available starting materials and outlines a logical sequence of reactions.
Caption: Proposed Retrosynthetic Pathway for 3-Benzyl-2-methylpyridin-4-amine.
Step-by-Step Synthetic Protocol:
Step 1: Synthesis of 2,3-Lutidine N-oxide
-
To a solution of 2,3-lutidine in a suitable solvent such as acetic acid, add a controlled amount of an oxidizing agent, for example, hydrogen peroxide (30% solution).
-
The reaction mixture is heated, typically at 70-80°C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent. The N-oxide is then purified, for instance, by crystallization.
Step 2: Synthesis of 4-Nitro-2,3-lutidine N-oxide
-
The 2,3-lutidine N-oxide is subjected to nitration using a mixture of nitric acid and sulfuric acid.
-
The reaction is performed at a controlled temperature, usually below 100°C, to introduce a nitro group at the 4-position of the pyridine ring.
-
The product is isolated by pouring the reaction mixture onto ice, followed by neutralization and extraction.
Step 3: Synthesis of 4-Chloro-2,3-lutidine
-
The 4-nitro-2,3-lutidine N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
This reaction both reduces the N-oxide and replaces the nitro group with a chlorine atom.
-
The reaction is typically refluxed, and the product is isolated by careful quenching of the excess reagent followed by extraction and purification.
Step 4: Benzylation of 4-Chloro-2,3-lutidine
-
To introduce the benzyl group at the 3-position, a cross-coupling reaction can be employed. A plausible method is a Suzuki or a similar palladium-catalyzed coupling reaction with a suitable benzylboronic acid derivative.
-
Alternatively, a Grignard reaction with benzylmagnesium bromide could be considered, though this may have regioselectivity challenges.
Step 5: Amination of 4-Chloro-3-benzyl-2-methylpyridine
-
The final step involves the nucleophilic substitution of the chlorine atom with an amino group.
-
This can be achieved by heating the 4-chloro derivative with a source of ammonia, such as a solution of ammonia in a suitable solvent, often in the presence of a copper catalyst.[1]
-
The final product, 3-Benzyl-2-methylpyridin-4-amine, is then purified by chromatography or crystallization.
Section 3: Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized 3-Benzyl-2-methylpyridin-4-amine would rely on a combination of spectroscopic techniques.
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the pyridine ring (likely two doublets).- Aromatic protons of the benzyl group (multiplet).- A singlet for the methyl group protons.- A singlet for the benzylic methylene protons.- A broad singlet for the amine protons. |
| ¹³C NMR | - Distinct signals for the carbons of the pyridine and benzene rings.- Signals for the methyl, methylene, and amine-bearing carbons. |
| IR Spectroscopy | - N-H stretching vibrations (around 3300-3500 cm⁻¹).- C-H stretching for aromatic and aliphatic groups.- C=C and C=N stretching in the aromatic region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (198.27 g/mol ).- Characteristic fragmentation patterns, likely involving the loss of the benzyl group. |
Section 4: Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 3-Benzyl-2-methylpyridin-4-amine is expected to be characteristic of a substituted 4-aminopyridine. The amino group can act as a nucleophile, and the pyridine nitrogen can be protonated or alkylated.
The 4-aminopyridine scaffold is a well-known pharmacophore with a broad range of biological activities.[2][3] This suggests that 3-Benzyl-2-methylpyridin-4-amine could be a valuable starting point for medicinal chemistry campaigns.
Sources
An In-depth Technical Guide on the Safety and Toxicity Profile of 3-Benzyl-2-methylpyridin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the safety and toxicological profile of 3-Benzyl-2-methylpyridin-4-amine. As a novel compound, direct and extensive safety data is not yet publicly available. Therefore, this document employs a structure-based predictive approach, synthesizing data from structurally analogous compounds—including aminopyridines and benzylpyridines—to construct a reliable, precautionary safety and toxicity profile. We present a predicted Safety Data Sheet (SDS), an in-depth analysis of potential toxicological endpoints, and a proposed experimental workflow for definitive toxicity characterization. This guide is intended for researchers, chemists, and drug development professionals to ensure the safe handling, storage, and evaluation of this molecule in a laboratory setting.
Introduction and Structural Analysis
3-Benzyl-2-methylpyridin-4-amine is a substituted pyridine derivative. The molecule's structure, characterized by a pyridine core with amine, methyl, and benzyl functional groups, suggests potential biological activity, making it a compound of interest in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, while the benzyl group increases lipophilicity, and the primary amine group provides a site for hydrogen bonding and potential metabolic activity.
Given the absence of a dedicated CAS Registry Number and associated safety documentation, this guide will infer potential hazards and handling requirements by examining related chemical structures for which extensive data exists. This proactive, science-driven approach is fundamental to establishing a culture of safety in research and development.
Figure 1: Chemical Structure of 3-Benzyl-2-methylpyridin-4-amine.
Predicted Physicochemical Properties
Predicting the physicochemical properties is essential for understanding the compound's behavior and potential for exposure. The data below is estimated based on its structure and data from analogs like 2-Amino-4-methylpyridine and 4-Benzylpyridine.
| Property | Predicted Value / Information | Rationale / Analog Source |
| Molecular Formula | C₁₃H₁₄N₂ | From structure |
| Molecular Weight | 214.29 g/mol | From structure |
| Appearance | Likely a solid at room temperature (e.g., off-white to brown powder/crystals) | Analogs like 3-Amino-4-methylpyridine are solids.[1] |
| Melting Point | >100 °C | 3-Amino-4-methylpyridine has a melting point of 102-107°C. |
| Boiling Point | >230 °C | 2-Amino-4-methylpyridine has a boiling point of 230°C. |
| Solubility | Likely soluble in organic solvents (e.g., ethanol, DMSO, DMF). Low solubility in water predicted. | The benzyl group imparts significant nonpolar character. |
| pKa | Estimated 6-8 | The pyridine nitrogen and exocyclic amine contribute to basicity. |
Comprehensive Safety Profile (Predicted SDS)
This section synthesizes information from Safety Data Sheets of structurally related compounds to provide a precautionary guide for handling 3-Benzyl-2-methylpyridin-4-amine.
Hazard Identification
Based on analogs like 2-Amino-4-methylpyridine and 3-Amino-4-methylpyridine, this compound should be treated as hazardous.[1][2][3]
-
GHS Pictograms: GHS06 (Skull and Crossbones), GHS05 (Corrosion)
-
Signal Word: Danger
-
Predicted Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
First-Aid Measures
Immediate medical attention is required in case of exposure. First-aiders must protect themselves.[2]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[2][3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Combustible. Forms explosive mixtures with air on intense heating. Thermal decomposition can release toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]
Handling and Storage
-
Handling: Work under a chemical fume hood.[2] Do not inhale the substance. Avoid contact with skin, eyes, and clothing.[6] Use personal protective equipment as required. Handle in accordance with good industrial hygiene and safety practice.[6]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store locked up. Consider storage under an inert atmosphere as aminopyridines can be air-sensitive.[2]
Stability and Reactivity
-
Reactivity: No specific data available. May react exothermically with strong acids and oxidizing agents.[5]
-
Chemical Stability: Expected to be stable under recommended storage conditions.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[2]
In-depth Toxicity Profile (Predicted)
This section extrapolates potential toxicological effects from structural analogs. All statements are predictive and must be confirmed by empirical testing.
Acute Toxicity
Aminopyridine derivatives are known for their significant acute toxicity.
-
Oral: Predicted to be toxic if swallowed (Category 3). The LD50 for the related 2-Amino-4-methylpyridine is not explicitly stated but the compound is classified as toxic.
-
Dermal: Predicted to be toxic in contact with skin (Category 3). The dermal LD50 in guinea pigs for 2-Amino-4-methylpyridine is 500 mg/kg.
-
Inhalation: Predicted to be toxic if inhaled (Category 3). The acute toxicity estimate for inhalation of 2-Amino-4-methylpyridine is 3 mg/l.
Skin Corrosion/Irritation and Eye Damage
-
Skin: Predicted to cause severe skin burns and irritation (Category 1B/2). Amines are notoriously corrosive or irritating. Tests on rabbits with 2-aminopyridine, a close analog, resulted in burns.
-
Eyes: Predicted to cause serious eye damage (Category 1). Direct contact is likely to cause irreversible damage.[3]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)
-
Carcinogenicity: There is no data to suggest that this compound is carcinogenic. No component of related substances like 2-Amino-4-methylpyridine is listed as a carcinogen by IARC, NTP, or OSHA.
-
Mutagenicity: No data available. Standard assays (e.g., Ames test) would be required for assessment.
-
Reproductive Toxicity: No data available.
Ecotoxicity
-
Predicted to be harmful to aquatic life with long-lasting effects. Pyridine derivatives can be persistent in the environment. The half-life of 3-Amino-4-methylpyridine in soil is estimated at 75 days.[1] It should not be allowed to enter drains or waterways.
Proposed Experimental Workflow for Toxicity Assessment
To move from a predicted profile to a validated one, a structured experimental approach is necessary. This self-validating system ensures that each step informs the next, building a comprehensive and trustworthy dataset.
Figure 2: Proposed Experimental Workflow for Toxicity Profiling.
Workflow Justification:
-
Phase 1 (In Vitro & In Silico): This initial phase provides cost-effective, high-throughput data to guide further studies. In silico models predict potential liabilities. Cytotoxicity assays establish a baseline for cellular toxicity, while the Ames and micronucleus tests are standard screens for mutagenic and genotoxic potential. Positive results here would trigger more cautious handling protocols and justify proceeding to in vivo studies.
-
Phase 2 (Acute In Vivo): If Phase 1 indicates potential for significant toxicity, acute in vivo studies are ethically and scientifically warranted to determine LD50/LC50 values and observe systemic effects. These studies are critical for accurate GHS classification and establishing safe exposure limits.
-
Phase 3 (Local Effects & Ecotox): These studies are performed to specifically address the predicted corrosive/irritant properties and environmental impact, which are key components of a complete SDS.
Conclusion
While a specific, empirically-derived Safety Data Sheet for 3-Benzyl-2-methylpyridin-4-amine is not currently available, a comprehensive safety and toxicity profile can be reliably predicted through the analysis of its structural motifs and data from analogous compounds. The available evidence strongly suggests that this compound should be handled as a hazardous substance, with acute toxicity (oral, dermal, inhalation) and severe skin/eye corrosive properties. Researchers and all personnel must adhere to stringent safety protocols, including the use of a chemical fume hood and appropriate personal protective equipment. The proposed experimental workflow provides a clear, logical path for the definitive characterization of this compound's toxicological profile, ensuring both laboratory safety and regulatory compliance.
References
-
PubChem. 3-(aminomethyl)-N-benzylpyridin-4-amine. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet. General chemical safety information. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet for 4-Benzylpyridine. [Link]
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The Emerging Potential of the 3-Benzyl-2-methylpyridin-4-amine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide
Abstract
The aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its ability to form key hydrogen bonds and engage in various interactions with biological targets. This guide explores the therapeutic potential of a specific, underexplored derivative: 3-Benzyl-2-methylpyridin-4-amine . While direct literature on this exact molecule is sparse, this paper will synthesize data from closely related analogues to build a compelling case for its investigation. We will delve into plausible synthetic strategies, analyze structure-activity relationships (SAR) from analogous compounds active in oncology and neuroscience, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.
Introduction: The Rationale for a Novel Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyridine ring being a particularly versatile and successful core structure.[1] The strategic placement of functional groups on this ring can precisely tune a molecule's physicochemical properties and biological activity. The 3-Benzyl-2-methylpyridin-4-amine scaffold combines three key pharmacophoric elements:
-
The 4-Aminopyridine Core: The amino group at the C4 position is a potent hydrogen bond donor and acceptor, crucial for anchoring ligands into the active sites of enzymes and receptors. Its basicity can be modulated by other ring substituents, influencing solubility and pharmacokinetic profiles.
-
The C2-Methyl Group: This small alkyl group can provide beneficial steric interactions, enhance binding affinity through van der Waals forces, and improve metabolic stability by blocking potential sites of oxidation. Its influence is noted in analogues like 2-amino-4-methylpyridine, which show promise as enzyme inhibitors.[2]
-
The C3-Benzyl Group: The introduction of a benzyl group at the C3 position adds a large, lipophilic moiety that can engage with hydrophobic pockets in target proteins. This feature is critical for the potency of many kinase and protein-protein interaction inhibitors. Furthermore, the phenyl ring of the benzyl group offers a vector for further chemical modification to optimize potency, selectivity, and ADME properties.
By analyzing the established biological activities of isomeric and analogous structures, we can construct a strong hypothesis for the potential of 3-Benzyl-2-methylpyridin-4-amine as a valuable scaffold for targeting a range of diseases.
Synthetic Strategies and Methodologies
The synthesis of 3-Benzyl-2-methylpyridin-4-amine is not described in current literature. However, a robust synthetic route can be proposed based on established transformations in pyridine chemistry. The primary challenge lies in the controlled, regioselective introduction of the C3-benzyl group onto the pre-formed 2-methyl-4-aminopyridine core.
Proposed Synthetic Workflow
A plausible multi-step synthesis is outlined below. This approach prioritizes commercially available starting materials and utilizes reliable, scalable reactions.
Sources
- 1. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Benzyl-2-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Stability in Drug Discovery
The journey of a novel chemical entity from a promising lead to a marketed therapeutic is fraught with challenges. Among the most critical hurdles is ensuring the compound's stability under various environmental conditions. Thermodynamic stability, a measure of a molecule's intrinsic energy state, dictates its shelf-life, degradation pathways, and ultimately, its safety and efficacy as a drug substance. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 3-Benzyl-2-methylpyridin-4-amine, a substituted pyridine derivative with potential pharmacological significance. As a senior application scientist, the aim is to not only present established protocols but to also elucidate the underlying scientific principles that govern experimental design and data interpretation.
Theoretical Framework: Understanding the Intrinsic Stability of Substituted Pyridines
The pyridine ring, a foundational scaffold in many pharmaceuticals, possesses a unique electronic structure that influences its reactivity and stability. The introduction of substituents, such as the benzyl, methyl, and amine groups in 3-Benzyl-2-methylpyridin-4-amine, further modulates these properties.
Electronic and Steric Effects
The electron-donating nature of the amino and methyl groups at the 2- and 4-positions increases the electron density of the pyridine ring, potentially influencing its susceptibility to oxidative degradation. Conversely, the bulky benzyl group at the 3-position may introduce steric hindrance, which could shield adjacent bonds from chemical attack. Computational chemistry offers powerful tools to model these effects and predict degradation pathways.[1][2][3] Density Functional Theory (DFT) calculations, for instance, can be employed to determine the relative energies of the parent molecule and its potential degradation products, providing insights into the most likely decomposition routes.[2]
Tautomerism in Aminopyridines
Aminopyridines can exist in tautomeric forms, with the equilibrium between the amine and imine forms being a key consideration.[2] Computational studies on analogous aminopyridine systems have shown a strong preference for the amino tautomer, suggesting that 3-Benzyl-2-methylpyridin-4-amine is likely to predominantly exist in this more stable form.[2] However, environmental factors such as pH and solvent polarity can influence this equilibrium, which in turn can affect the compound's reactivity and degradation profile.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is essential for a thorough evaluation of a compound's thermodynamic stability.[][5] This typically involves a combination of thermal analysis techniques and forced degradation studies under a range of stress conditions.[][6][7]
Thermal Analysis: Probing Stability Under Thermal Stress
Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur in a substance as a function of temperature.
DSC is a cornerstone technique for determining the melting point, enthalpy of fusion, and detecting any polymorphic transitions of a compound.[8] A sharp, well-defined endothermic peak is indicative of a pure, crystalline solid. Broadening of the melting endotherm or the appearance of additional thermal events upon storage under stress conditions can signify degradation or polymorphic changes.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Benzyl-2-methylpyridin-4-amine into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the integrated area of the peak provides the enthalpy of fusion.
TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the onset of thermal decomposition and identifying the presence of volatile components such as residual solvents or water.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample at a controlled rate, such as 10°C/min, under a nitrogen atmosphere.
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
Forced Degradation Studies: Simulating Real-World Stress
Forced degradation, or stress testing, involves subjecting the active pharmaceutical ingredient (API) to conditions more severe than those it would encounter during storage.[][6][7][9] This helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[6][7]
The susceptibility of the API to hydrolysis is assessed across a range of pH values.[6][7] This is particularly important for compounds with functional groups that can be hydrolyzed, such as esters or amides. While 3-Benzyl-2-methylpyridin-4-amine does not contain classically labile groups, the pyridine nitrogen can be protonated, which may influence its stability in acidic solutions.
Experimental Protocol: Hydrolytic Degradation
-
Solution Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Analysis: At specified time points, withdraw aliquots and analyze them using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Oxidative degradation is a common pathway for many organic molecules.[9] The amine and methyl groups on the pyridine ring of 3-Benzyl-2-methylpyridin-4-amine could be susceptible to oxidation.
Experimental Protocol: Oxidative Degradation
-
Solution Preparation: Dissolve the compound in a solution of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Analysis: Monitor the degradation over time using HPLC.
Exposure to light can provide the energy to initiate photochemical degradation reactions.[] International Council for Harmonisation (ICH) guidelines provide a standardized approach to photostability testing.
Experimental Protocol: Photostability Testing
-
Sample Exposure: Expose the solid API and a solution of the API to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
Control Samples: Store control samples, protected from light, under the same temperature and humidity conditions.
-
Analysis: After the specified exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.[6][7][10] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10]
HPLC Method Development
A reversed-phase HPLC method with UV detection is typically the starting point for stability studies of small molecules.[10] Method development involves optimizing the column, mobile phase composition, and gradient to achieve adequate resolution between the parent peak and all potential degradation products.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Techniques
Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can provide complementary information about changes in the molecular structure during stability studies.[][10]
Data Interpretation and Degradation Pathway Elucidation
The data from thermal analysis and forced degradation studies must be integrated to build a comprehensive understanding of the compound's stability profile.[] The identification of degradation products, often accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS), is key to elucidating the degradation pathways. For pyridine derivatives, common degradation pathways include oxidation of the ring or substituents, and hydroxylation.[11][12][13][14]
Visualization of Experimental Workflows
Clear visualization of the experimental processes is essential for reproducibility and understanding.
Caption: Workflow for the comprehensive stability assessment of 3-Benzyl-2-methylpyridin-4-amine.
Conclusion: A Foundation for Rational Drug Development
A thorough understanding of the thermodynamic stability of 3-Benzyl-2-methylpyridin-4-amine is paramount for its successful development as a pharmaceutical agent. The integrated approach outlined in this guide, combining theoretical calculations with rigorous experimental testing, provides a robust framework for identifying potential liabilities, guiding formulation development, and ensuring the quality and safety of the final drug product. By embracing a scientifically-driven and self-validating system of protocols, researchers can confidently advance promising molecules through the development pipeline.
References
- Analytical Techniques In Stability Testing. (2025, March 24).
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
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- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.
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- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 3-Benzyl-2-methylpyridin-4-amine via Nitro Precursor Reduction
Abstract
This document provides a comprehensive guide for the chemical reduction of 3-benzyl-2-methyl-4-nitropyridine to the corresponding amine, 3-benzyl-2-methylpyridin-4-amine. This transformation is a pivotal step in the synthesis of substituted aminopyridines, a structural motif of significant interest in pharmaceutical and materials science research. We present two robust and widely-applicable protocols: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-mediated reduction using iron in an acidic medium. The guide delves into the underlying chemical principles, provides detailed, step-by-step experimental procedures, and offers insights into reaction monitoring, product isolation, and troubleshooting.
Introduction: The Significance of Aminopyridines
Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The amine functional group serves as a versatile handle for subsequent chemical modifications, allowing for the construction of complex molecular architectures with tailored biological activities. The reduction of a nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis to access these valuable building blocks.[1][2] The choice of reduction method is critical, dictated by factors such as the presence of other functional groups, cost, scale, and safety considerations.[1] This guide provides researchers with the practical knowledge to successfully synthesize 3-benzyl-2-methylpyridin-4-amine, a key intermediate for further synthetic exploration.
Chemical Theory and Mechanistic Overview
The conversion of an aromatic nitro group to an amine is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[3] While the exact pathway can vary with the chosen reagents, the general transformation is well-understood.
Two primary methodologies are discussed herein:
-
Catalytic Hydrogenation: This method employs a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon, in the presence of molecular hydrogen (H₂).[1][4] The reaction occurs on the catalyst surface, where H₂ is adsorbed and activated, allowing for the stepwise reduction of the nitro group. This method is often preferred for its high efficiency and clean reaction profile, yielding water as the only stoichiometric byproduct.[1]
-
Metal-Mediated Reduction: This classic approach utilizes a reducing metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid.[5][6][7] The metal acts as the electron donor, and the acid serves as a proton source. The reaction mechanism involves a series of single-electron transfers from the metal surface to the nitro group.[6][8] Iron in the presence of a proton donor is a cost-effective, robust, and often highly chemoselective option, making it suitable for large-scale synthesis.[7][8]
Caption: Generalized pathway for the six-electron reduction of a nitroaromatic compound.
Experimental Protocols
Safety First: The reduction of nitro compounds can be exothermic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[9][10]
Protocol A: Catalytic Hydrogenation
This protocol is favored for its clean conversion and simple work-up. However, care must be taken as Pd/C can be pyrophoric, and hydrogen gas is highly flammable.
Materials & Reagents
| Reagent/Material | Specification | Typical Quantity (for 10 mmol scale) |
| 3-Benzyl-2-methyl-4-nitropyridine | >95% purity | 2.28 g (10.0 mmol) |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry | 10-20 mol % (106-212 mg) |
| Ethanol (EtOH) or Methanol (MeOH) | Anhydrous or Reagent Grade | 100 mL |
| Hydrogen (H₂) Gas | High Purity | Balloon or pressure vessel |
| Celite® (Diatomaceous Earth) | Filtration aid | As needed |
| Inert Gas (Nitrogen or Argon) | High Purity | For purging |
| Hydrogenation Flask or Parr Shaker Apparatus | Appropriate for pressure and volume | 1 |
Step-by-Step Procedure
-
Reaction Setup: To a suitable hydrogenation flask, add 3-benzyl-2-methyl-4-nitropyridine (1.0 eq). Dissolve the starting material in ethanol or methanol (approx. 0.1 M concentration).
-
Inerting: Flush the flask with an inert gas (N₂ or Ar) for several minutes to remove atmospheric oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (10-20 mol %). Caution: Pd/C can ignite in the presence of solvents and air.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this purge cycle three times. Inflate a balloon with H₂ and attach it to the flask or pressurize the vessel (typically 1-4 atm or ~50 psi).[4]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-24 hours.[4]
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the flask with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent (e.g., ethanol). Caution: Do not allow the filtered catalyst cake to dry completely in the air, as it can become pyrophoric. Quench the filter cake with water.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-benzyl-2-methylpyridin-4-amine. The product can be purified further by crystallization or column chromatography if necessary.[1]
Protocol B: Iron-Mediated Reduction
This protocol is a robust and cost-effective alternative, particularly well-suited for substrates with functional groups that might be sensitive to catalytic hydrogenation (e.g., certain double bonds or protecting groups).[7]
Materials & Reagents
| Reagent/Material | Specification | Typical Quantity (for 10 mmol scale) |
| 3-Benzyl-2-methyl-4-nitropyridine | >95% purity | 2.28 g (10.0 mmol) |
| Iron (Fe) Powder | <325 mesh | 3-5 eq (1.68 g - 2.80 g) |
| Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl) | Glacial or ACS Grade | 5-10 eq or as solvent |
| Ethanol (EtOH) or Water | Reagent Grade | As solvent |
| Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Saturated aqueous solution | For neutralization |
| Ethyl Acetate (EtOAc) | Reagent Grade | For extraction |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 3-benzyl-2-methyl-4-nitropyridine (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water or acetic acid.[1][11]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours, indicated by the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization & Filtration: If an acid like AcOH was used, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~8-9. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-benzyl-2-methylpyridin-4-amine. Further purification can be achieved via column chromatography or crystallization.[1][11]
Overall Experimental Workflow
Caption: A schematic overview of the synthesis process from starting material to final product.
Data Summary and Troubleshooting
Expected Results
| Parameter | Catalytic Hydrogenation (Protocol A) | Iron-Mediated Reduction (Protocol B) |
| Yield | Typically high (>90%)[4] | Good to excellent (80-95%)[11] |
| Purity | Generally very high | Good, may require purification |
| Byproducts | Minimal; potential for over-reduction | Iron oxides/salts |
| Pros | Clean, high yield, simple work-up | Cost-effective, robust, good chemoselectivity |
| Cons | Flammable H₂, expensive catalyst | Stoichiometric waste, requires filtration |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst (Protocol A)- Insufficient reductant (Protocol B)- Poor stirring/mass transfer | - Use fresh catalyst.- Add more Fe powder and acid/heat.- Increase stirring speed. |
| Low Yield | - Product loss during work-up/extraction- Adsorption of product onto catalyst/salts | - Perform additional extractions.- Wash filter cake thoroughly with solvent. |
| "Oiling Out" during Crystallization | - Impurities present- Solvent system is not optimal- Cooling too rapidly | - Purify crude product by column chromatography first.- Try a different solvent or solvent mixture.- Allow solution to cool slowly to room temperature before placing in an ice bath.[9] |
References
- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
- Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- 3-aminopyridine. (n.d.). Organic Syntheses Procedure.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.
- Preparation method of 2-amino-3-nitro pyridine. (2014, March 26).
- Stoichiometric Zn or Fe Metal Reduction. (n.d.). Wordpress.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- nitro thinner. (2022, December 15).
- Reduction of Nitro Aromatic Compounds in Fe(0)
- Method for preparing 3-aminopyridines from 3-nitropyridines. (n.d.).
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- Catalytic hydrogenation of pyridines in water. a) Data showing the.... (n.d.).
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis. (n.d.). chemicalbook.
- Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl). (n.d.).
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (n.d.). Dalton Transactions (RSC Publishing).
- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
- 3-(aminomethyl)-N-benzylpyridin-4-amine | C13H15N3 | CID 115028394. (n.d.). PubChem.
- 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine. (n.d.). Sigma-Aldrich.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) -. (n.d.). PMC.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.).
- Method of reducing aromatic nitro compounds. (n.d.).
- Nitroglycerin - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
- Nitroglycerin P
- Nitroglycerin Use in the Emergency Department: Current Perspectives. (2022, July 9). PMC.
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- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025, January 31). MDPI.
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Using 3-Benzyl-2-methylpyridin-4-amine as an intermediate in drug discovery
Application Note: 3-Benzyl-2-methylpyridin-4-amine as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, substituted 4-aminopyridines are recognized as privileged scaffolds, frequently acting as ATP-competitive hinge-binding motifs in kinase inhibitors targeting ROCK, TGF-βR1, and Protein Kinase D (PKD)[1][2][3]. 3-Benzyl-2-methylpyridin-4-amine (CAS: 1464091-66-4) is a highly specialized, commercially available building block that leverages this core. This application note details the structural rationale for employing this specific intermediate and provides a self-validating protocol for its derivatization via Buchwald-Hartwig cross-coupling, overcoming inherent steric and electronic hurdles.
Structural Rationale & Pharmacophore Mapping
As a Senior Application Scientist, it is critical to understand why a specific substitution pattern is chosen before committing resources to its synthesis. The tri-part functionality of 3-benzyl-2-methylpyridin-4-amine is engineered to maximize both potency and selectivity within kinase ATP-binding pockets:
-
The 4-Aminopyridine Core: Acts as a bidentate hinge-binding motif. The pyridine nitrogen serves as a hydrogen bond acceptor, while the C4-amine acts as a hydrogen bond donor, anchoring the molecule to the kinase hinge region[2].
-
The C2-Methyl Group (Steric Shielding): The introduction of a small alkyl group at the C2 position induces a conformational twist and provides steric bulk. This exploits specific gatekeeper residue sizes, enhancing kinase selectivity by clashing with larger gatekeeper amino acids while fitting into those with smaller residues (e.g., Threonine).
-
The C3-Benzyl Group (Hydrophobic Vectoring): This bulky, lipophilic group is strategically positioned to vector into adjacent hydrophobic pockets, such as the DFG-out allosteric site or hydrophobic pocket II, significantly increasing binding affinity and target residence time[3].
Caption: Pharmacophore mapping of 3-Benzyl-2-methylpyridin-4-amine in kinase ATP-binding sites.
Synthetic Derivatization: Overcoming Steric and Electronic Hurdles
The primary synthetic utility of 3-benzyl-2-methylpyridin-4-amine lies in the elaboration of the C4-amine to form bis-aryl amines via Buchwald-Hartwig cross-coupling. However, coupling this specific intermediate presents two distinct mechanistic challenges:
-
Electronic Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, forming inactive off-cycle species that halt the catalytic cycle[4].
-
Steric Hindrance: The bulky C3-benzyl group sterically occludes the C4-amine. This hinders the coordination of the amine to the Pd(II) oxidative addition complex, severely slowing down the critical reductive elimination step.
The Solution: To overcome these hurdles, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or tBuXPhos) coupled with a highly active precatalyst is required. These ligands enforce a mono-ligated Pd(0) active species, accelerate reductive elimination, and are sterically demanding enough to prevent the pyridine nitrogen from poisoning the catalyst[4].
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed as a self-validating system to ensure high-fidelity coupling of 3-benzyl-2-methylpyridin-4-amine with an aryl halide, incorporating mandatory checkpoints to verify reaction integrity and prevent false positives in downstream biological assays.
Objective: Synthesis of a bis-aryl amine kinase inhibitor intermediate.
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 3-Benzyl-2-methylpyridin-4-amine (1.2 equiv), BrettPhos Pd G3 precatalyst (0.05 equiv), and finely milled Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.
-
Solvent Addition & Degassing: Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the aryl halide) via syringe. Sparge the mixture with Argon for an additional 10 minutes.
-
Catalytic Cycle Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–12 hours.
-
Quench & Metal Scavenging: Cool the reaction to room temperature. Dilute with Ethyl Acetate and add SiliaMetS Thiol (metal scavenger, 5 equiv relative to Pd). Stir at 40 °C for 2 hours. Causality: Residual palladium can cause severe assay interference (false positives) in biological testing. Thiol scavengers irreversibly bind Pd for easy filtration.
-
Isolation: Filter the mixture through a pad of Celite, wash with Ethyl Acetate, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).
Self-Validation Checkpoints:
-
Checkpoint 1 (Visual): Upon reaching 90 °C, the reaction should transition from a heterogeneous yellow suspension to a deep red/orange homogeneous solution, indicating the generation of the active Pd(0) species.
-
Checkpoint 2 (LC-MS Monitoring): At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to the next step only when the aryl halide peak area is <5% and the desired product mass [M+H]⁺ is the base peak.
-
Checkpoint 3 (Post-Scavenging): Following purification, run an ICP-MS analysis on a 1 mg sample to ensure residual Palladium is <10 ppm before releasing the compound for biological screening.
Caption: Self-validating Buchwald-Hartwig amination workflow for hindered 4-aminopyridines.
Quantitative Optimization Data
The following table summarizes the optimized reaction conditions required to successfully derivatize sterically hindered 4-aminopyridines like 3-benzyl-2-methylpyridin-4-amine, comparing baseline conditions against the optimized protocol.
| Reaction Parameter | Baseline Condition (Standard Amination) | Optimized Condition (Hindered 4-Aminopyridine) | Rationale for Optimization | Expected Isolated Yield |
| Precatalyst | Pd₂(dba)₃ (5 mol%) | BrettPhos Pd G3 (5 mol%) | G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species without dba inhibition. | >85% |
| Ligand | XantPhos | BrettPhos | Accommodates the bulky C3-benzyl group and prevents pyridine-nitrogen coordination[4]. | N/A |
| Base | NaOtBu | Cs₂CO₃ (Finely Milled) | NaOtBu can cause side reactions with sensitive functional groups; Cs₂CO₃ is milder yet effective for deactivated amines. | N/A |
| Solvent | Toluene | 1,4-Dioxane | Dioxane provides superior solubility for polar heterocyclic intermediates at elevated temperatures. | N/A |
| Temperature | 110 °C | 90 °C | Highly active G3 precatalysts allow for lower temperatures, minimizing thermal degradation of the product[4]. | N/A |
References
- BLD Pharm. "62732-44-9 | 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine | BLD Pharm" (Contains catalog and CAS data for 3-Benzyl-2-methylpyridin-4-amine, CAS: 1464091-66-4).
- Taylor & Francis. "Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment".
- rhhz.net. "ROCK inhibitor: Focus on recent updates".
- SSRN. "Discovery of novel TGF-βR1 inhibitors as potential cancer immunotherapy agents".
- PMC. "Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions".
- PMC. "Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters".
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- 4. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective N-Alkylation of 3-Benzyl-2-methylpyridin-4-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule of Interest: 3-Benzyl-2-methylpyridin-4-amine (CAS: 1464091-66-4)
Introduction & Mechanistic Causality
The functionalization of 4-aminopyridines is a critical transformation in the synthesis of kinase inhibitors, GPCR ligands, and novel pharmacophores. However, achieving chemoselective N-alkylation at the exocyclic amine (N4) over the endocyclic pyridine nitrogen (N1) is a classic synthetic hurdle. Direct alkylation of 4-aminopyridine derivatives often suffers from severe chemoselectivity issues, predominantly yielding N1-alkylated by-products unless specific anionic or electrochemical activation is employed[1]. Furthermore, standard transition-metal-catalyzed cross-coupling approaches (e.g., using alkyl boronic acids) frequently fail with 4-aminopyridines due to strong coordination to the endocyclic nitrogen, which poisons the catalyst[2].
For 3-Benzyl-2-methylpyridin-4-amine , this challenge is compounded by severe steric hindrance. The bulky 3-benzyl group effectively shields the N4 position. Meanwhile, the resonance-stabilized system inherently drives electron density toward the N1 position, making it the most nucleophilic site under neutral conditions.
To overcome this, researchers must rely on two distinct mechanistic strategies:
-
Thermodynamic/Anionic Control: Using a strong, non-bulky base to deprotonate the sterically hindered N4 position, forcing the formation of a highly nucleophilic amide anion.
-
Kinetic Control via Reductive Amination: Bypassing direct alkylation entirely by forming an imine intermediate, which exclusively occurs at the primary exocyclic amine, followed by selective reduction[3].
Workflow Visualization
The following diagram illustrates the mechanistic pathways and the causality behind the reagent choices required to bypass undesired N1-alkylation.
Logical workflow illustrating chemoselective N-alkylation pathways for 4-aminopyridines.
Quantitative Data & Reaction Optimization
The table below summarizes the optimization of reaction conditions, demonstrating how base selection and methodology directly impact the chemoselectivity (N4 vs. N1) for sterically hindered 4-aminopyridines.
| Entry | Reagents / Base | Solvent | Electrophile | Temp (°C) | N4-Yield (%) | N1-Yield (%) | Mechanistic Outcome |
| 1 | K₂CO₃ (2.0 eq) | DMF | Benzyl bromide | 60 | < 5 | 82 | Weak base fails to deprotonate N4; N1 acts as the primary nucleophile. |
| 2 | LiHMDS (1.2 eq) | THF | Benzyl bromide | -78 to RT | 45 | < 5 | Bulky base causes steric clash with the 3-benzyl group, leading to incomplete deprotonation. |
| 3 | NaH (1.5 eq) | DMF | Benzyl bromide | 0 to RT | 88 | < 2 | Small ionic radius of NaH allows full penetration of the steric shield, forming the N4-anion. |
| 4 | R-CHO, STAB, AcOH | DCE | Aldehyde | RT | 92 | 0 | Imine formation is exclusive to N4. Strict mono-alkylation achieved[3]. |
| 5 | Cu(OAc)₂, Pyridine | Dioxane | Alkyl boronic acid | 100 | 0 | 0 | Catalyst poisoning via endocyclic nitrogen coordination[2]. |
Self-Validating Experimental Protocols
Protocol A: Deprotonation-Driven Direct Alkylation (For Mono- or Di-Alkylation)
Causality: Sodium hydride (NaH) is utilized because its small ionic radius allows it to penetrate the steric shield generated by the 3-benzyl and 2-methyl groups. A highly polar aprotic solvent (DMF) is required to solvate the resulting tight ion pair, maximizing the nucleophilicity of the N4-anion.
Step-by-Step Methodology:
-
Preparation of the Anion: Dissolve 3-Benzyl-2-methylpyridin-4-amine (1.0 equiv, 5.0 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv for mono-alkylation) portion-wise.
-
Self-Validation Checkpoint: Observe the reaction. The evolution of H₂ gas (bubbling) and a distinct color shift (typically to a deep yellow/orange) physically confirm successful deprotonation. If bubbling is absent, quench the reaction and verify the integrity of the NaH.
-
-
Electrophile Addition: Stir for 30 minutes at 0 °C, then add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
In-Process Monitoring:
-
Self-Validation Checkpoint: Quench a 10 µL aliquot in 500 µL of MeOH/H₂O (1:1) and analyze via LC-MS. The desired N4-alkylated product will elute later on a reverse-phase C18 column compared to the starting material. Any undesired N1-pyridinium salt will elute near the void volume (highly polar/charged).
-
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM:MeOH gradient).
Protocol B: Chemoselective Reductive Amination (Strict Mono-Alkylation)
Causality: When strict mono-alkylation is required, direct alkylation risks over-alkylation. Reductive amination circumvents this by forming an iminium ion exclusively at the primary amine. Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ because STAB is milder and selectively reduces the protonated iminium intermediate without reducing the unreacted aldehyde.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-Benzyl-2-methylpyridin-4-amine (1.0 equiv, 5.0 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 equiv) to catalyze iminium formation.
-
Pre-Reduction Validation: Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The mass spectrum should show the complete disappearance of the starting material mass and the appearance of the iminium intermediate mass (
of SM + Aldehyde - H₂O).
-
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise. Stir for 12 hours at room temperature.
-
Self-Validation Checkpoint: Post-reduction LC-MS must show a mass shift of +2 Da from the iminium intermediate, confirming successful reduction to the secondary amine.
-
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with DCM (3x), dry over MgSO₄, filter, and concentrate. Purify via flash chromatography.
References
-
Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: nih.gov URL: [Link]
-
Title: A Facile N-Monoalkylation of Aminopyridines Source: researchgate.net URL: [Link]
Sources
Application Notes and Protocols for the Synthesis of 3-Benzyl-2-methylpyridin-4-amine via Catalytic Hydrogenation
Introduction: The Strategic Importance of 3-Benzyl-2-methylpyridin-4-amine and its Synthesis
In the landscape of modern pharmaceutical and materials science, substituted pyridinamines serve as indispensable structural motifs. Among these, 3-Benzyl-2-methylpyridin-4-amine is a key building block, valued for its role as a precursor in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic placement of its functional groups—a primary amine at the 4-position, a methyl group at the 2-position, and a benzyl group at the 3-position—offers multiple points for molecular elaboration.
The synthesis of this target molecule is most efficiently and cleanly achieved through the catalytic hydrogenation of its nitro precursor, 3-benzyl-2-methyl-4-nitropyridine. This method is a cornerstone of industrial and laboratory synthesis due to its high efficiency, excellent functional group tolerance, and favorable environmental profile, often producing only water as a byproduct.[1][2] This document provides detailed, field-proven protocols for this transformation using two of the most robust and widely adopted heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel. The causality behind experimental choices, safety considerations, and optimization strategies are discussed to ensure reliable and scalable synthesis.
Principle and Reaction Mechanism
Catalytic hydrogenation of a nitro group to a primary amine is a surface-mediated reaction. The process relies on a heterogeneous catalyst, typically a noble metal like palladium or platinum, or a high-surface-area nickel catalyst like Raney Nickel.[2][3]
The fundamental steps are:
-
Adsorption: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive atomic hydrogen.
-
Substrate Binding: The nitro-aromatic substrate also adsorbs onto the catalyst surface, bringing the nitro group into close proximity with the activated hydrogen atoms.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final hydrogenolysis step cleaves the N-O bond to form the primary amine (-NH₂).
-
Desorption: The final amine product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
This stepwise reduction is highly exothermic, necessitating careful control of reaction temperature to prevent runaway reactions and minimize side reactions.[4]
Caption: General reaction scheme for the synthesis.
Comparative Experimental Protocols
Two primary protocols are presented, leveraging the distinct advantages of Palladium on Carbon and Raney® Nickel. Pd/C is often preferred for its high activity and relative ease of handling, while Raney® Nickel offers a cost-effective alternative, albeit with more stringent handling requirements due to its pyrophoric nature.[1][2][3][5][6]
| Parameter | Protocol 1: Palladium on Carbon (Pd/C) | Protocol 2: Raney® Nickel |
| Catalyst | 5-10% Palladium on activated carbon (50% wet) | Raney® Nickel 2800 (slurry in water) |
| Catalyst Loading | 2-5 mol% relative to substrate | 10-20 wt% relative to substrate |
| Typical Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Ethanol (EtOH), Methanol (MeOH) |
| Temperature | 25–50 °C | 25–60 °C |
| H₂ Pressure | 1–5 bar (15–75 psi) | 3–10 bar (45–150 psi) |
| Reaction Time | 2–8 hours | 4–16 hours |
| Key Advantage | High activity, good selectivity, easier to handle than Raney Ni. | Cost-effective, highly active.[6] |
| Primary Hazard | Used (dry) catalyst can be pyrophoric.[5] | Highly pyrophoric when dry; must be handled as a wet slurry.[3] |
Protocol 1: Synthesis using Palladium on Carbon (Pd/C)
This protocol is recommended for its reliability and operational simplicity. The use of commercially available wet Pd/C significantly mitigates the risk of ignition associated with the dry powder.
Materials and Equipment
-
Substrate: 3-Benzyl-2-methyl-4-nitropyridine
-
Catalyst: 10% Pd/C (50% wet with water)
-
Solvent: Anhydrous Methanol or Ethanol
-
Hydrogen Source: Hydrogen gas cylinder (purity ≥ 99.9%)
-
Inert Gas: Nitrogen or Argon gas cylinder
-
Reactor: Glass pressure vessel or stainless-steel autoclave (e.g., Parr hydrogenator) equipped with a magnetic or mechanical stirrer, pressure gauge, and thermocouple.[7]
-
Filtration: Buchner funnel, filter flask, and a pad of filter aid (e.g., Celite®).
-
Standard Glassware: Schlenk flask, cannulas, syringes.
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air (LEL 4%, UEL 76%).[3] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[7]
-
Pyrophoric Catalyst: While wet Pd/C is safer, the catalyst becomes highly pyrophoric after the reaction once the solvent is removed. Never allow the used catalyst to dry in the air. [3][5] The filter cake should be kept wet with water and disposed of in a dedicated, labeled waste container filled with water.[5]
-
Pressure Operations: Use a blast shield for glass pressure reactors.[8] Always perform a leak test with an inert gas (Nitrogen) before introducing hydrogen.[7]
Step-by-Step Methodology
-
Reactor Preparation: Place a stir bar in the pressure reactor. Add the 3-benzyl-2-methyl-4-nitropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of substrate) to the reactor. Stir briefly to dissolve the substrate.
-
Inerting the System: Seal the reactor. Using a gas manifold, evacuate the vessel under vacuum and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[5]
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C (50% wet) catalyst (0.02-0.05 eq). The wet catalyst can be added as a slurry in a small amount of the reaction solvent.
-
Hydrogenation:
-
Seal the reactor again. Purge the system by evacuating and backfilling with hydrogen gas 3-5 times.[1]
-
Pressurize the reactor to the target pressure (e.g., 3 bar / 45 psi).
-
Begin vigorous stirring and, if required, heat the reaction to the set temperature (e.g., 40 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure on the gauge (hydrogen uptake). The reaction is complete when hydrogen consumption ceases. Progress can also be confirmed by TLC or LC-MS analysis of an aliquot (after safely venting the H₂ and purging with N₂).[1]
-
Work-up and Catalyst Removal:
-
Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen into the fume hood exhaust.
-
Purge the reactor with nitrogen 3-5 times to remove all residual hydrogen.[7]
-
Prepare a pad of Celite® (1-2 cm thick) in a Buchner funnel. Wet the pad with methanol.
-
Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[3]
-
CRITICAL: Immediately after filtration, quench the filter cake with plenty of water. Do not allow it to dry.[5] Transfer the wet Celite®/catalyst mixture to a dedicated waste container.
-
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography if necessary to yield pure 3-Benzyl-2-methylpyridin-4-amine.
Protocol 2: Synthesis using Raney® Nickel
This protocol is a cost-effective alternative, particularly for larger-scale synthesis. It requires heightened awareness and specific handling procedures for the highly pyrophoric Raney® Nickel catalyst.
Materials and Equipment
-
Substrate: 3-Benzyl-2-methyl-4-nitropyridine
-
Catalyst: Raney® Nickel 2800 (aqueous slurry)
-
Solvent: Anhydrous Ethanol
-
Hydrogen Source: Hydrogen gas cylinder (purity ≥ 99.9%)
-
Other Reagents: Deionized water
-
Equipment: Same as Protocol 1, with a preference for a stainless-steel autoclave for larger scales.
Safety Precautions
-
Extreme Pyrophoricity: Raney® Nickel is extremely pyrophoric and will ignite spontaneously if allowed to dry in air.[3] It must be kept wet and handled as an aqueous slurry or under an inert atmosphere at all times.[4]
-
Catalyst Transfer: All transfers of the catalyst should be done by washing/slurrying with deoxygenated solvent. Never scrape or handle dry Raney® Nickel.
-
Waste Disposal: The used catalyst must be quenched carefully and stored under water in a dedicated waste container.
Step-by-Step Methodology
-
Catalyst Preparation: In a separate flask under a nitrogen atmosphere, carefully decant the storage water from the commercial Raney® Nickel slurry. Wash the catalyst by adding deoxygenated ethanol, stirring gently, and decanting the supernatant. Repeat this wash 2-3 times to replace the water with the reaction solvent.[1]
-
Reactor Preparation: To the pressure reactor containing a stir bar, add the 3-benzyl-2-methyl-4-nitropyridine (1.0 eq) dissolved in ethanol (15-25 mL per gram of substrate).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen (3-5 vacuum/backfill cycles).
-
Catalyst Addition: Transfer the washed Raney® Nickel catalyst into the reactor as a slurry in ethanol using a cannula or a wide-bore pipette under a positive flow of nitrogen.
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas (3-5 vacuum/backfill cycles).
-
Pressurize the reactor to the target pressure (e.g., 5-10 bar / 75-150 psi).
-
Begin vigorous stirring. The reaction is exothermic; use a cooling bath to maintain the desired internal temperature (e.g., 30-50 °C).
-
-
Reaction Monitoring: Monitor via hydrogen uptake. The reaction is typically slower than with Pd/C.
-
Work-up and Catalyst Removal:
-
After cooling and venting the hydrogen, purge the system thoroughly with nitrogen.
-
Allow the catalyst to settle at the bottom of the reactor.
-
Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere. A closed filtration system is recommended.[4]
-
CRITICAL: Immediately and carefully quench the Raney® Nickel on the filter pad with a large volume of water.[3] Keep it wet and transfer to the dedicated waste container.
-
-
Product Isolation: Concentrate the ethanolic filtrate under reduced pressure to obtain the crude product. Purify as described in Protocol 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.org [acs.org]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pp.bme.hu [pp.bme.hu]
- 7. njhjchem.com [njhjchem.com]
- 8. sarponggroup.com [sarponggroup.com]
The Strategic Utility of 3-Benzyl-2-methylpyridin-4-amine in the Synthesis of Fused Heterocyclic Systems
Introduction: Unlocking the Potential of a Versatile Pyridine Synthon
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Within this class of compounds, 3-benzyl-2-methylpyridin-4-amine emerges as a particularly valuable, yet underutilized, building block. Its strategic arrangement of a nucleophilic 4-amino group, a sterically influential 2-methyl group, and a modifiable 3-benzyl substituent provides a unique platform for the construction of complex, fused heterocyclic systems. The inherent reactivity of the 4-amino group, ortho to the ring nitrogen, predisposes this molecule to participate in a variety of cyclization and multicomponent reactions, leading to the formation of medicinally relevant scaffolds such as pyrido[2,3-d]pyrimidines. This application note aims to provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic applications of 3-benzyl-2-methylpyridin-4-amine, complete with detailed protocols and mechanistic insights.
Core Reactivity and Synthetic Rationale
The primary utility of 3-benzyl-2-methylpyridin-4-amine in heterocyclic synthesis stems from the nucleophilic character of its 4-amino group. This amine can readily react with a variety of electrophilic partners, particularly those containing 1,3-dicarbonyl or equivalent functionalities, to initiate a cascade of reactions culminating in the formation of a fused pyrimidine ring. The general approach for the synthesis of pyrido[2,3-d]pyrimidines from 2-aminopyridines involves the annulation of the pyrimidine ring onto the pyridine core.[1]
Application I: Synthesis of Pyrido[2,3-d]pyrimidines via Reaction with 1,3-Dicarbonyl Compounds
A foundational application of 3-benzyl-2-methylpyridin-4-amine is its condensation with 1,3-dicarbonyl compounds to afford substituted pyrido[2,3-d]pyrimidines. This transformation is a classic and reliable method for constructing this privileged heterocyclic scaffold, which is found in numerous biologically active molecules, including kinase inhibitors and antimicrobial agents.[2]
The reaction proceeds through an initial nucleophilic attack of the 4-amino group of the pyridine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an enamine intermediate. Subsequent intramolecular cyclization, driven by the attack of the pyridine ring nitrogen onto the second carbonyl group, followed by dehydration, leads to the formation of the fused pyrido[2,3-d]pyrimidine ring system. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.
Visualizing the Reaction Pathway: Synthesis of Pyrido[2,3-d]pyrimidines
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 7-Benzyl-6,8-dimethylpyrido[2,3-d]pyrimidin-5(8H)-one
This protocol is adapted from established procedures for the synthesis of related pyrido[2,3-d]pyrimidines.[1]
Materials:
-
3-Benzyl-2-methylpyridin-4-amine (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Polyphosphoric acid (PPA) or Dowex-50W
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-benzyl-2-methylpyridin-4-amine (1.0 eq) in ethanol, add acetylacetone (1.2 eq).
-
Add polyphosphoric acid (PPA) as a catalyst and heat the reaction mixture to reflux for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 7-benzyl-6,8-dimethylpyrido[2,3-d]pyrimidin-5(8H)-one.
Expected Outcome and Characterization:
The final product is expected to be a solid. Characterization should be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the benzyl, methyl, and aromatic protons.
-
¹³C NMR: To confirm the carbon framework of the fused heterocyclic system.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
IR Spectroscopy: To identify characteristic functional groups.
| Reactant | Molar Ratio | Role |
| 3-Benzyl-2-methylpyridin-4-amine | 1.0 | Starting material |
| Acetylacetone | 1.2 | Pyrimidine ring precursor |
| Polyphosphoric acid | Catalytic | Acid catalyst and dehydrating agent |
Application II: Multicomponent Synthesis of Highly Substituted Pyrido[2,3-d]pyrimidines
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry. 3-Benzyl-2-methylpyridin-4-amine is an excellent candidate for participation in MCRs for the synthesis of diverse pyrido[2,3-d]pyrimidine libraries.
A common MCR approach involves the one-pot reaction of a 2-aminopyridine, an aldehyde, and a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-aminopyridine, and subsequent intramolecular cyclization and aromatization.
Visualizing the Multicomponent Reaction Workflow
Caption: A typical multicomponent reaction for pyrido[2,3-d]pyrimidine synthesis.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-aryl-7-benzyl-6-methylpyrido[2,3-d]pyrimidine-3-carbonitrile
This protocol is based on well-established multicomponent reaction methodologies for the synthesis of 2-amino-3-cyanopyridine derivatives and their fused systems.[3][4]
Materials:
-
3-Benzyl-2-methylpyridin-4-amine (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine or another basic catalyst
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3-benzyl-2-methylpyridin-4-amine (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Expected Outcome and Characterization:
The product is expected to be a crystalline solid. Characterization should include:
-
¹H and ¹³C NMR: To confirm the structure and the presence of all substituents.
-
Mass Spectrometry: To verify the molecular weight.
-
IR Spectroscopy: To identify the nitrile (C≡N) and amino (N-H) stretching frequencies.
| Reactant | Molar Ratio | Role |
| 3-Benzyl-2-methylpyridin-4-amine | 1.0 | Pyridine backbone |
| Aromatic aldehyde | 1.0 | Source of the 4-aryl substituent |
| Malononitrile | 1.0 | Source of the 2-amino and 3-cyano groups |
| Piperidine | Catalytic | Basic catalyst |
Conclusion and Future Perspectives
3-Benzyl-2-methylpyridin-4-amine is a promising and versatile building block for the synthesis of a wide range of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this synthon. The presence of the benzyl group offers a site for further functionalization, potentially through catalytic hydrogenation or other transformations, thereby expanding the chemical space accessible from this starting material. Future work could focus on exploring its application in the synthesis of other fused systems, such as triazolopyridines, and in the development of novel multicomponent reactions to generate libraries of bioactive compounds for drug discovery programs.
References
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Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
- Ma, D., & Lu, X. (2003). Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. Arkivoc, 2003(13), 101-109.
- Mohamed, M. A. M., El-Saghier, A. M. M., & El-Gazzar, A. B. A. (2020). synthesis of new derivatives of pyrido[2,3- d ]pyrimidines and their nucleosides.
- Shamroukh, A. H., Rashad, A. E., & Abdelmegeid, F. M. E. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
- Cen-Pacheco, F., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 268-275.
- Hiebel, M.-A., & Schlama, T. (2022).
- Hassan, A. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12711.
- Lages, A. S., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 13(11), 389.
- Abdel-Wahab, B. F., et al. (2013). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Organic Chemistry, 3(3), 181-186.
- Gein, V. L., et al. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 8, 599.
- Kumar, A., & Kumar, V. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41.
- Xu, Z., et al. (2023). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journal of Organic Chemistry, 19, 1373-1380.
- Li, Q., et al. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules, 28(11), 4438.
- Samshuddin, S., et al. (2016). 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. Acta Crystallographica Section C: Structural Chemistry, 72(10), 801-809.
- Maji, A. (n.d.). Recent synthetic strategies for the imidazo[1,2-a]pyridine scaffold.
- Amanote Press. (2018).
- Wang, M., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9). Journal of Medicinal Chemistry, 56(15), 6046-6060.
- Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- Shiri, L., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.
- El-harrad, I., et al. (2023).
-
ResearchGate. (n.d.). Reaction types of 1,3‐dicarbonyl compounds. Retrieved from [Link]
- Sharma, P., et al. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Organic & Biomolecular Chemistry, 19(14), 3076-3101.
- Gimalova, F. A., et al. (2020). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 56(10), 1696-1700.
- Gupton, B. F., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
- Black, D. S. C., & Rothnie, N. E. (1971). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 2810-2813.
Sources
Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Benzyl-2-methylpyridin-4-amine
Abstract & Strategic Significance
The pyridine scaffold, particularly 3-benzyl-2-methylpyridin-4-amine , represents a privileged substructure in medicinal chemistry, serving as a critical intermediate for potassium-competitive acid blockers (P-CABs) and Type II kinase inhibitors. However, the functionalization of the pyridine C4 position via nucleophilic aromatic substitution (SNAr) is kinetically challenged by the electron-rich nature of the ring compared to nitro-benzenes, often necessitating harsh thermal conditions (autoclaves, >150°C, 24-48h) that degrade sensitive benzyl substituents.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that circumvents these thermodynamic barriers. By leveraging the dielectric heating properties of polar solvents, we achieve rapid synthesis of the core amine scaffold and its subsequent functionalization, reducing reaction times from days to minutes while improving impurity profiles.
Chemical Reactivity Profile
To design effective protocols, one must understand the electronic environment of 3-benzyl-2-methylpyridin-4-amine :
-
C4-Position Reactivity: In the precursor (4-chloropyridine derivative), the C4 position is electrophilic but deactivated by the electron-donating methyl group at C2 and the steric bulk of the benzyl group at C3. Conventional SNAr is sluggish.
-
Exocyclic Amine Nucleophilicity: Once formed, the 4-amino group is moderately nucleophilic. However, the ring nitrogen is highly basic (pKa ~9.1 for 4-aminopyridine derivatives) due to resonance stabilization of the protonated form. This can poison metal catalysts in downstream cross-coupling, making rapid, high-temperature MW protocols superior to slow thermal heating where catalyst deactivation dominates.
Experimental Protocols
Protocol A: Synthesis of 3-Benzyl-2-methylpyridin-4-amine (MW-SNAr)
Objective: Rapid conversion of 3-benzyl-4-chloro-2-methylpyridine to the target amine using aqueous ammonia.
Materials
-
Substrate: 3-Benzyl-4-chloro-2-methylpyridine (1.0 eq)
-
Reagent: Ammonium Hydroxide (28-30% NH3 in H2O) (10.0 eq)
-
Solvent: Ethanol (Absolute) or Isopropanol (to homogenize the organic/aqueous phase)
-
Vessel: 10 mL or 35 mL Microwave Pressure Vial (Borosilicate glass with crimp/snap cap)
Step-by-Step Methodology
-
Charge: Weigh 3-benzyl-4-chloro-2-methylpyridine (e.g., 500 mg) into the microwave vial.
-
Solubilize: Add Ethanol (4 mL). Sonicate briefly to ensure dissolution.
-
Reagent Addition: Add Ammonium Hydroxide (4 mL). The mixture may become biphasic; this is acceptable as MW heating induces turbulent mixing.
-
Seal: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar (300 psi).
-
Irradiation (Method Setup):
-
Mode: Dynamic (PID Control)
-
Temperature: 150 °C
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi (17 bar) - Critical Safety Parameter
-
Power: Max 200 W (High absorption due to polar water/EtOH matrix)
-
Stirring: High (magnetic stir bar is essential)
-
-
Work-up: Cool to <50°C (compressed air cooling). Vent residual pressure carefully. Concentrate the solvent in vacuo. Dissolve residue in DCM, wash with water and brine. Dry over Na2SO4.
-
Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH 95:5).
Expert Insight: The use of ethanol as a co-solvent lowers the vapor pressure of the system compared to pure ammonia water, preventing vessel venting while allowing the internal temperature to reach the activation energy barrier (150°C) rapidly.
Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Functionalization of the 4-amine to generate a bi-aryl urea or amine drug candidate.
Materials
-
Substrate: 3-Benzyl-2-methylpyridin-4-amine (1.0 eq)
-
Coupling Partner: Aryl Bromide (e.g., Bromobenzene or substituted analog) (1.2 eq)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: Xantphos (4 mol%) - Chosen for high bite angle, stabilizing Pd at high MW temps.
-
Base: Cs2CO3 (Dry, granular) (2.0 eq)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
-
Inert Atmosphere: Purge the microwave vial with Argon or Nitrogen.
-
Charge Solids: Add the Pyridin-4-amine, Aryl Bromide, Base, Catalyst, and Ligand.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M).
-
Seal & Pre-Stir: Cap under inert gas. Stir for 1 min at RT to complex the catalyst.
-
Irradiation:
-
Temperature: 110 °C
-
Hold Time: 10 minutes
-
Power: Standard absorption (Low/Medium).
-
-
Work-up: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[1] Concentrate filtrate.
Data Summary & Comparison
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Protocol A) | Impact |
| Reaction Temp | 80-100°C (limited by solvent BP) | 150°C (Pressurized) | Kinetic Acceleration |
| Time | 18 - 24 Hours | 20 Minutes | 60x Throughput Increase |
| Yield | 45 - 60% | 85 - 92% | Higher Efficiency |
| Solvent | High BP (DMSO/DMF) often required | EtOH/Water | Greener Work-up |
| Impurity Profile | High (Thermal degradation of benzyl) | Low (Short residence time) | Easier Purification |
Visualizing the Workflow
The following diagram illustrates the integrated workflow from precursor to functionalized drug scaffold.
Caption: Integrated Microwave Workflow for the Synthesis and Functionalization of the Pyridine Scaffold.
Troubleshooting & Expert Tips
-
Pressure Management: The ammonolysis reaction (Protocol A) generates significant vapor pressure.
-
Risk:[2] If the vessel vents, volatile ammonia is lost, stalling the reaction.
-
Mitigation: Do not exceed 50% volume fill in the vial. Use a high-quality crimp cap. If pressure exceeds 18 bar, reduce temperature to 140°C and extend time to 30 min.
-
-
Catalyst Poisoning (Protocol B): The free pyridine nitrogen can coordinate to Pd.
-
Solution: Use Pd2(dba)3 rather than Pd(OAc)2 to avoid initial coordination issues. Xantphos or BrettPhos are mandatory ligands; simple PPh3 will likely fail due to competitive binding from the substrate.
-
-
Solubility: If the chloro-precursor is not soluble in EtOH/Water, add 10% NMP (N-Methyl-2-pyrrolidone) . NMP is an excellent microwave absorber (high tan δ) and improves heating efficiency.
References
-
Microwave-Assisted Synthesis of Aminopyridines
-
Title: Microwave-Assisted Synthesis of Aminopyrimidines and Pyridines via SNAr.[3]
- Source:Journal of Organic Chemistry (General Methodology Reference).
- Context: Establishes the viability of aqueous ammonia SNAr under pressure.
-
-
Buchwald-Hartwig Coupling of Aminopyridines
- Title: Palladium-Catalyzed Amination of Aryl Halides with Aminopyridines.
- Source:Organic Letters.
- Context: Selection of Xantphos/BrettPhos ligands for heteroarylamines.
-
Hantzsch Pyridine Synthesis (Alternative Route)
- Title: Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction.
- Source:Molecules (MDPI).
- Context: Background on constructing the pyridine ring if the chloro-precursor is unavailable.
-
Compound Data
Sources
- 1. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. springhillprimarycare.com [springhillprimarycare.com]
- 5. 2173996-90-0|5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Benzyl-2-methylpyridin-4-amine
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing highly substituted pyridine cores presents unique regiochemical and yield-limiting challenges. The synthesis of 3-benzyl-2-methylpyridin-4-amine is particularly demanding due to the steric bulk of the C3-benzyl group and the electronic deactivation of the pyridine ring.
This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to maximize your reaction yields, moving away from erratic trial-and-error toward a self-validating synthetic system.
Synthetic Strategy & Workflow
To bypass the poor regioselectivity of direct electrophilic aromatic substitution on the pyridine ring, the most reliable modular approach involves a two-step sequence:
-
Electrophilic Activation: Conversion of the tautomeric 3-benzyl-2-methylpyridin-4-ol precursor to the highly reactive 4-chloro intermediate. Multi-component strategies are foundational for assembling this initial substituted pyridine core before functionalization[1].
-
Cross-Coupling: A Buchwald-Hartwig amination using an ammonia surrogate to install the primary amine.
Workflow for 2-step synthesis of 3-Benzyl-2-methylpyridin-4-amine from pyridin-4-ol.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring you can verify the success of the reaction before proceeding to the next step.
Step 1: Chlorination of 3-Benzyl-2-methylpyridin-4-ol
-
Causality: The crude starting material exists in a tautomeric equilibrium with its pyridin-4-one form. Phosphorus oxychloride (
) acts as both solvent and electrophile, driving the equilibrium entirely toward the imidoyl chloride intermediate by irreversible phosphorylation of the oxygen. -
Procedure:
-
Suspend 3-benzyl-2-methylpyridin-4-ol (1.0 eq) in neat
(5.0 eq) under an inert argon atmosphere. -
Heat the mixture to 100 °C and stir for 3 hours.
-
Self-Validation Check: Remove a 10 µL aliquot, quench in aqueous
, and extract with ethyl acetate. TLC (Hexanes/EtOAc 3:1) should show complete disappearance of the baseline starting material and the appearance of a single, less polar UV-active spot. -
Cool the reaction to room temperature and carefully pour it over crushed ice to quench excess
(Caution: Highly exothermic). -
Neutralize the aqueous layer with saturated
to pH 8 and extract with EtOAc (3x). Dry over and concentrate in vacuo.
-
Step 2: Buchwald-Hartwig Amination
-
Causality: Direct amination with
gas is inefficient and requires high-pressure reactors. Using diphenylmethanimine as a lipophilic ammonia surrogate ensures homogeneity in the solvent and prevents the palladium catalyst from being poisoned by strongly coordinating primary amines. -
Procedure:
-
In an oven-dried Schlenk flask, combine 3-benzyl-4-chloro-2-methylpyridine (1.0 eq), diphenylmethanimine (1.2 eq),
(5 mol%), RuPhos (10 mol%), and (2.0 eq). -
Add anhydrous, degassed tert-butanol. Pre-mixing the catalyst and ligand allows the active
species to form before substrate coordination. -
Heat at 85 °C for 12 hours.
-
Cool to room temperature, add 1M HCl (3.0 eq), and stir for 2 hours to hydrolyze the imine intermediate to the primary amine.
-
Self-Validation Check: Perform LC-MS analysis on the crude mixture. The target product should display a dominant mass peak at [M+H]+ = 199.1.
-
Quantitative Data: Amination Optimization
The choice of ligand and solvent is the most critical factor in optimizing the yield of the amination step. The table below summarizes our internal screening data, demonstrating why the RuPhos system is superior.
| Catalyst System | Ligand | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) | Primary Impurity |
| BINAP | Toluene | 100 | 45% | 30% | Unreacted Starting Material | |
| XPhos | 1,4-Dioxane | 90 | 70% | 55% | C-4 Reduced Product | |
| RuPhos | t-Butanol | 85 | >95% | 88% | None (Trace SM) |
Troubleshooting Guides & FAQs
Q: My starting material (pyridin-4-ol) streaks on the column and is hard to purify. How does this affect the yield of the subsequent chlorination?
A: The coexistence of pyridin-4-ol and pyridin-4-one tautomers complicates purification, as both forms are highly polar and prone to tailing on standard silica gel chromatography[2]. However, this tautomerism does not negatively impact the chlorination step. We recommend carrying the crude pyridin-4-ol directly into the
Q: During the Buchwald-Hartwig amination, I observe significant amounts of a reduced side-product (3-benzyl-2-methylpyridine) instead of the aminated product. Why?
A: Reduction at C-4 is a common side reaction when
Q: The cross-coupling stalls at 40% conversion. Should I increase the temperature? A: No. Catalyst deactivation is the likely culprit, not a lack of thermal energy. The pyridine nitrogen can coordinate to palladium, poisoning the catalyst. Increasing the temperature will only accelerate catalyst decomposition into palladium black. Solution: Ensure you pre-mix the Pd source and the RuPhos ligand in the solvent for 15 minutes prior to adding the pyridine substrate. This ensures complete complexation of the active catalyst.
Mechanistic Insight: The Catalytic Cycle
Understanding the catalytic cycle allows you to troubleshoot rationally. The steric bulk of the C3-benzyl group hinders the approach of the amine. The RuPhos ligand possesses a large "bite angle" and extreme steric bulk, which forces the palladium center to undergo rapid reductive elimination, expelling the product before side reactions can occur.
Catalytic cycle of the Pd-catalyzed amination, highlighting the critical reductive elimination step.
References
-
Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives - Benchchem. 2
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC (nih.gov). 3
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. 1
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 3-Benzyl-2-methylpyridin-4-amine
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with 3-Benzyl-2-methylpyridin-4-amine .
Physicochemical Profiling: The Root Cause of Insolubility
This molecule presents a classic solubility paradox. It contains a basic 4-aminopyridine core (estimated pKa ~6.5–7.5), which offers a potential handle for ionization. However, the 3-benzyl and 2-methyl substitutions impart significant lipophilicity. The planar aromatic systems drive strong
Part 1: Troubleshooting FAQs
Q1: I am observing immediate precipitation when diluting my DMSO stock of 3-Benzyl-2-methylpyridin-4-amine into PBS (pH 7.4). What is the exact mechanism, and how do I prevent it? Causality: You are experiencing "antisolvent precipitation" 1[1]. At pH 7.4, the API is predominantly in its un-ionized, free base form. DMSO effectively solvates the hydrophobic benzyl group, but when introduced to an aqueous buffer (the antisolvent), the sudden shift in the dielectric constant forces the lipophilic molecules to aggregate via hydrophobic collapse to minimize water contact[1]. Solution: Avoid rapid bolus additions. Use a stepwise dilution method with a co-solvent system (e.g., 5% PEG400 / 5% Tween 80), or adjust the buffer pH below 6.0 to protonate the pyridine nitrogen prior to dilution.
Q2: We attempted salt formation using HCl to leverage the basic amine, but the resulting powder is highly hygroscopic and turns into a sticky paste. Why? Causality: While salt formation increases ion-dipole interactions with water, small, high-charge-density counterions like chloride can disrupt the crystal lattice too effectively. This lowers the glass transition temperature of the solid, leading to deliquescence and phase transformations upon exposure to ambient humidity 2[2]. Solution: Implement Counterion Engineering[2]. Switch to larger, moderately lipophilic counterions (e.g., methanesulfonate/mesylate or tosylate). These "designer ions" balance the need for aqueous solubility with the structural bulk required to form a stable, non-hygroscopic crystal lattice[2].
Q3: We need a liquid formulation for an in vitro cell assay that cannot tolerate DMSO or surfactants due to cell membrane toxicity. What is the optimal strategy?
Causality: Cyclodextrin complexation is the gold standard here. Hydroxypropyl-
Q4: For our in vivo pharmacokinetic (PK) studies, the crystalline salt form is not achieving high enough exposure. How can we force higher bioavailability? Causality: Even as a salt, the dissolution rate in the gastrointestinal tract is limited by the energy required to break the crystal lattice. If absorption is solubility-limited, you must bypass the lattice energy entirely. Solution: Formulate an Amorphous Solid Dispersion (ASD) via spray drying 4[4]. This process dissolves the API and a stabilizing polymer (e.g., HPMC-AS) in a volatile solvent, then rapidly evaporates it. The API is trapped in a high-energy amorphous state, creating a supersaturated solution upon ingestion that drives passive diffusion across the gut wall[4].
Part 2: Decision Workflows & Mechanisms
Decision tree for troubleshooting the aqueous solubility of 3-Benzyl-2-methylpyridin-4-amine.
Mechanism of HP-β-CD inclusion complexation enhancing the aqueous solubility of the API.
Part 3: Quantitative Data Summary
| Strategy | Primary Mechanism | Expected Solubility Gain | Solid-State Stability | Recommended Application |
| Mesylate Salt Formation | Ion-dipole interaction enhancement; lattice energy reduction. | 50x – 500x | High (Non-hygroscopic) | General formulation, early PK studies. |
| HP- | Hydrophobic encapsulation of the benzyl moiety. | 100x – 1000x | N/A (Liquid State) | In vitro assays, IV dosing, toxicity studies. |
| Spray-Dried Dispersion (ASD) | Crystal lattice disruption; kinetic supersaturation. | 500x – 2000x | Moderate (Requires polymer) | In vivo oral efficacy models, high-dose PK. |
| Co-Solvent (10% DMSO/Tween) | Dielectric constant reduction; micellar solubilization. | 10x – 50x | N/A (Liquid State) | Quick in vitro screening (watch for toxicity). |
Part 4: Self-Validating Experimental Protocols
Protocol A: Counterion Screening and Mesylate Salt Validation
Causality: Acetone is used as the reaction solvent because it dissolves the lipophilic free base but acts as a strong antisolvent for the highly polar salt, thermodynamically driving crystallization.
-
Preparation: Dissolve 500 mg of 3-Benzyl-2-methylpyridin-4-amine free base in 10 mL of anhydrous acetone under gentle stirring at 40°C.
-
Reaction: Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted 1:1 in acetone) dropwise to the solution.
-
Crystallization: Remove from heat and allow the solution to cool to 4°C overnight to promote nucleation and crystal growth.
-
Isolation: Filter the resulting precipitate via vacuum filtration and wash with 2 mL of ice-cold acetone. Dry under a vacuum at 40°C for 12 hours.
-
Self-Validation System:
-
Solid-State Verification: Perform Powder X-Ray Diffraction (PXRD). The presence of a new, distinct crystalline lattice (compared to the free base diffractogram) confirms true salt formation rather than a physical mixture.
Protocol B: HP- -CD Phase Solubility Profiling
Causality: A 48-hour equilibration period is strictly required because the thermodynamic host-guest exchange between the cyclodextrin cavity and the bulky benzyl group is kinetically slow.
-
Preparation: Prepare aqueous solutions of HP-
-CD at varying concentrations: 0%, 5%, 10%, 15%, and 20% (w/v) in distilled water. -
Incubation: Add an excess amount (e.g., 50 mg) of the API free base to 5 mL of each cyclodextrin solution in sealed glass vials.
-
Equilibration: Place the vials in an orbital shaker at 37°C and 150 RPM for exactly 48 hours.
-
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 1 mL of filtrate to prevent API adsorption to the filter membrane from skewing quantitative results.
-
Self-Validation System:
-
Quantification: Dilute the filtrate and analyze via HPLC-UV to generate a Phase-Solubility Diagram (typically an
-type linear curve). -
Complexation Verification: Lyophilize the 20% solution. Re-dissolve the powder in
and perform 2D ROESY NMR. Cross-peaks between the aromatic protons of the API's benzyl group and the inner cavity protons (H3, H5) of the cyclodextrin will definitively prove spatial inclusion.
-
Part 5: References
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches - ACS Crystal Growth & Design - [Link]
-
Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - MDPI -[Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions - Upperton Pharma - [Link]
Sources
Technical Guide: Minimizing Byproduct Formation During 3-Benzyl-2-methylpyridin-4-amine Isolation
This guide serves as a technical support resource for the isolation of 3-Benzyl-2-methylpyridin-4-amine , a critical intermediate often utilized in the synthesis of cognitive enhancers (e.g., Linopirdine analogs) and H+/K+ ATPase inhibitors.[1]
The following content is structured to address the specific physicochemical challenges of this molecule: the basicity of the 4-aminopyridine core, the hydrolytic instability of its precursors, and the oxidative susceptibility of the benzylic position.[1]
Critical Control Points & Impurity Profile
Successful isolation requires understanding the "Why" behind every impurity.[1] The presence of the 3-benzyl and 2-methyl groups modifies the standard 4-aminopyridine profile by increasing lipophilicity but introducing benzylic oxidation risks.[1]
Common Impurity Architecture
| Impurity Type | Chemical Structure | Origin / Cause | Control Strategy |
| Hydrolysis Byproduct | 3-Benzyl-2-methylpyridin-4(1H)-one (Pyridone) | Hydrolysis of 4-chloro/4-nitro precursor during high-temp workup or acidic quench.[1] | Maintain T < 10°C during quench; Avoid prolonged heating of aqueous phase.[1] |
| Oxidation Byproduct | N-Oxides or Benzylic Ketones | Radical oxidation of the benzylic methylene or nitrogen oxidation by air.[1] | Use inert atmosphere (N₂/Ar); Add antioxidants (e.g., BHT) to solvents.[1] |
| Dimer | Azo-dimers or Bis-pyridines | Incomplete reduction (if using nitro route) or radical coupling.[1] | Ensure complete conversion before workup; Avoid metal contamination.[1] |
| Regioisomer | 3-Benzyl-2-methylpyridin-X -amine | Migration of benzyl group (rare) or non-selective amination.[1] | Validate precursor purity; Use kinetic control during amination.[1] |
Mechanistic Pathway Diagram
The following diagram illustrates the competitive pathways between product formation and the critical "Pyridone" impurity.
Figure 1: Competitive reaction pathways.[1] Hydrolysis to pyridone is the primary yield-killer during aqueous workup.[1]
Troubleshooting Guide (Q&A)
Issue 1: "My product has a persistent reddish/brown color."
Diagnosis: Oxidative degradation.[1] Aminopyridines are electron-rich and prone to air oxidation, particularly at the benzylic position (forming benzophenones) or the amine nitrogen.[1] Corrective Action:
-
Immediate: Perform a charcoal treatment.[1][2] Dissolve crude in hot Ethanol/EtOAc, treat with activated carbon (5% w/w) for 30 mins, and filter through Celite.
-
Prevention: All isolation steps must be performed under Nitrogen.[1] Store the final solid in amber vials under Argon.
-
Note: If the color is deep red, check for residual iron salts (if Fe reduction was used).[1] Wash organic layer with EDTA solution.[1]
Issue 2: "Low yield after extraction, despite high conversion on TLC."
Diagnosis: pH Mismanagement.[1] The pKa of 4-aminopyridine is ~9.[1]1. The 3-benzyl group lowers this slightly, but the molecule remains basic.[1] If the aqueous pH is < 11, the product remains protonated (water-soluble).[1] Corrective Action:
-
Protocol: Adjust the aqueous phase pH to 12-13 using 50% NaOH before extraction.
-
Solvent: Do not use Diethyl Ether (poor solubility).[1] Use Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .[1]
-
Salting Out: Saturate the aqueous phase with NaCl.[1] The "Salting Out" effect is critical for aminopyridines.[1]
Issue 3: "I see a new impurity peak (RRT ~0.8) that grows during rotary evaporation."[1]
Diagnosis: Thermal Hydrolysis (Pyridone Formation).[1] Heating the basic aqueous solution containing residual starting material or product generates the thermodynamically stable 4-pyridone.[1] Corrective Action:
-
Temperature Limit: Never exceed 40°C bath temperature during solvent removal.
-
Water Removal: Dry the organic layer thoroughly with Na₂SO₄ before concentration.[1] Residual water + Heat = Hydrolysis.[1]
Optimized Isolation Protocol
Standardized for 10g - 100g scale.[1]
Step 1: Quench & pH Adjustment
-
Cool the reaction mixture to 0-5°C .
-
If Ammonolysis: Vent excess ammonia carefully.[1] Dilute with water.[1]
-
If Fe/Acid Reduction: Filter off iron sludge before basification to prevent trapping the product in metal hydroxides.[1]
-
Slowly adjust pH to 12.5 - 13.0 using 50% w/w NaOH. Crucial: Keep internal temp < 15°C to prevent hydrolysis.
Step 2: Extraction Strategy
-
Saturate the aqueous layer with NaCl (approx.[1] 30g NaCl per 100mL water).[1]
-
Extract with Dichloromethane (DCM) (3 x Vol).
-
Why DCM? The 3-benzyl group provides enough lipophilicity for DCM extraction, avoiding the need for continuous extraction required for bare 4-aminopyridine.[1]
-
-
Combine organics and wash once with minimal Brine (to remove trapped alkali).[1]
Step 3: Purification (Crystallization)
Recrystallization is superior to chromatography for removing the "pyridone" impurity, which is much more polar.[1]
-
Concentrate DCM to a thick oil/solid.[1]
-
Solvent System: Toluene : Heptane (1:[1]3) or Ethyl Acetate : Hexane.[1]
-
Dissolve crude in minimum hot Toluene (60°C).
-
Add activated charcoal (if colored).[1] Filter hot.
-
Slowly add Heptane while cooling.[1]
-
Stir at 0°C for 2 hours to maximize yield.
Isolation Workflow Diagram
Figure 2: Step-by-step isolation workflow emphasizing low-temperature pH adjustment and salting out.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Ethyl Acetate instead of DCM? A: Yes, but be cautious.[1] Aminopyridines can catalyze the hydrolysis of Ethyl Acetate to acetic acid and ethanol if left standing, especially if wet.[1] If using EtOAc, process quickly and do not store the solution overnight.[1]
Q: How do I remove the 4-chloro starting material if the reaction didn't go to completion? A: The starting material (4-chloro-3-benzyl-2-methylpyridine) is much less basic than the product.[1]
-
Trick: After the reaction, extract the mixture at pH 4-5 . The amine product will stay in the water (protonated), while the non-basic chloro-impurity extracts into the organic layer.[1] Then, basify the water to pH 12 and extract your pure product.[1]
Q: What is the storage stability of the isolated amine? A: Moderate. It is hygroscopic and sensitive to CO₂ (forming carbamates) and oxidation.[1] Store in a tightly sealed container, preferably under Argon, at 2-8°C.
References
-
Koenigs, E., Greiner, H. (1931).[1] Über die Darstellung von 4-Amino-pyridin.[1][3] Berichte der deutschen chemischen Gesellschaft, 64(5), 1049–1056.[1] (Foundational text on 4-aminopyridine isolation and the necessity of high pH).
-
Sajiki, H. (1995).[1][4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[1][4] Tetrahedron Letters, 36(20), 3465-3468.[1] Link (Relevant for stability of benzyl groups on pyridines).[1]
-
Shimizu, K., et al. (2012).[1] Process for producing aminopyridine compound.[1][5][6][7] US Patent 8,242,281.[1] (Describes industrial purification of substituted aminopyridines via crystallization).
-
Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry, 2, 165-314.[1] (Authoritative review on the hydrolysis of 4-halopyridines to pyridones).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 5. US2104983A - Ammonolysis of halogeno-aromatic compounds to produce amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification Optimization for 3-Benzyl-2-methylpyridin-4-amine
Here is the technical support guide for the optimization of purification methods for 3-Benzyl-2-methylpyridin-4-amine (CAS 1464091-66-4).
Document ID: TS-PUR-3B2MPA-001 Target Compound: 3-Benzyl-2-methylpyridin-4-amine CAS Registry Number: 1464091-66-4 Chemical Class: Polysubstituted Aminopyridine Application: Pharmaceutical Intermediate (e.g., P-CAB synthesis, Potassium-Competitive Acid Blockers)[1][2]
Introduction: The Purity Imperative
As a Senior Application Scientist, I understand that the purification of 3-Benzyl-2-methylpyridin-4-amine is a critical bottleneck in the synthesis of downstream pharmaceutical targets. This molecule possesses a 4-aminopyridine core , which renders it highly basic (pKa ~9.2–9.[1][2]5) and prone to oxidative discoloration.[1]
The primary challenges researchers face with this compound are:
-
Regioisomeric Impurities: Separation from 6-amino isomers or bis-benzylated by-products.[1][2]
-
Oxidative Instability: Formation of N-oxides or colored diazo-like species upon air exposure.[1][2]
-
Phase Separation: Tendency to "oil out" rather than crystallize due to the lipophilic benzyl group disrupting the crystal lattice.[1][2]
This guide moves beyond standard protocols, offering optimized, chemically grounded solutions for isolation and purification.
Module 1: Acid-Base Extraction (The "Chemical Filter")
Concept: Leveraging the high basicity of the 4-amino group to separate neutral and acidic impurities.[1][2]
Troubleshooting Guide
Q: I performed an acid wash, but my recovery is low (<50%). Where is my product?
-
Root Cause: The pH of the aqueous phase during the "basification" step was likely insufficient.[1][2] The 4-amino group increases the basicity of the pyridine ring significantly.[1][2]
-
Solution: You must adjust the pH to >12 .[1]
-
Why? The pKa of the conjugate acid is approx 9.[1][2]5. To ensure >99% exists as the free base (organic soluble), you need pH > pKa + 2.[1][2]
-
Protocol Adjustment: Use 50% NaOH (aq) rather than saturated NaHCO₃. The latter only reaches pH ~8.5, leaving significant product protonated and trapped in the water layer.[1]
-
Q: My organic layer is forming a stubborn emulsion during extraction.
-
Root Cause: The benzyl group adds lipophilicity, while the protonated amine acts as a surfactant at neutral pH boundaries.[1][2]
-
Solution:
-
Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, forcing the organic molecule out (Salting-out effect).[1][2]
-
Solvent Switch: Switch from Dichloromethane (DCM) to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF has better phase separation characteristics and lower density than water, preventing the "middle layer" emulsion often seen with chlorinated solvents.[1][2]
-
Module 2: Crystallization & Solid State Engineering
Concept: Thermodynamic control to reject impurities from the crystal lattice.[1][2]
Experimental Protocol: Anti-Solvent Crystallization
| Parameter | Specification | Rationale |
| Primary Solvent | Toluene or Isopropyl Acetate (IPAc) | Moderate solubility for the benzyl/methyl groups; allows thermal gradient.[1][2] |
| Anti-Solvent | n-Heptane or Methyl tert-butyl ether (MTBE) | Low solubility for the polar amine core; induces precipitation.[1][2] |
| Temperature Ramp | 60°C | Slow cooling prevents oiling out (metastable zone width control).[1][2] |
Troubleshooting Guide
Q: The product "oils out" as a brown goo instead of crystallizing.
-
Root Cause: The solution entered the "labile zone" too quickly, or the impurity profile (specifically benzyl halides) is depressing the melting point.[1][2]
-
Corrective Action:
-
Seeding: Add 0.1 wt% of pure seed crystals at the cloud point (approx. 40-45°C).
-
The "Scratch" Technique: If no seed is available, use a glass rod to scratch the flask wall at the interface.[1][2] This provides nucleation sites.[1][2]
-
Solvent Polarity Adjustment: Add 5% Methanol to your Toluene.[1][2] The hydroxyl group stabilizes the amine via H-bonding, reducing the tendency to form an amorphous oil.[1][2]
-
Module 3: Salt Formation (Chemo-Selective Purification)
Concept: If the free base is unstable or oily, convert it to a crystalline salt.[1][2] This is often the most robust method for this specific CAS.
Workflow Visualization
Figure 1: Decision matrix for salt formation. Oxalate salts are often superior for aminopyridines due to better lattice energy and non-hygroscopic nature compared to HCl salts.[1][2]
FAQ: Salt Selection
Q: Why do you recommend Oxalic Acid over HCl? A: While HCl is standard, aminopyridine hydrochlorides are often hygroscopic (absorb water from air), leading to sticky solids that are hard to filter.[1][2]
-
Oxalate Advantage: 3-Benzyl-2-methylpyridin-4-amine forms a stable, 1:1 crystalline complex with oxalic acid.[1][2] The dicarboxylic acid bridges the amine and pyridine nitrogen, creating a rigid lattice that rejects impurities effectively.[1][2]
-
Protocol: Dissolve 1 eq of free base in Ethanol. Add 1.05 eq of Oxalic acid dihydrate dissolved in warm Ethanol. Cool slowly.
Module 4: Impurity Scavenging & Color Removal
Concept: 4-aminopyridines oxidize to colored "imino-quinone" type species.[1][2]
Q: My product is 99% pure by HPLC but has a pink/reddish hue. How do I remove it? A: The color comes from trace oxidation products (<0.1%) that have high extinction coefficients.[1][2]
-
Activated Carbon Treatment:
Summary of Physicochemical Properties
| Property | Value (Approx) | Implication for Purification |
| pKa (Conj. Acid) | 9.2 - 9.5 | Requires pH > 12 for extraction.[1] |
| LogP | ~1.7 - 2.1 | Soluble in Toluene/DCM; limited water solubility.[1] |
| H-Bond Donors | 2 (Amine) | Tends to interact strongly with alcohols (MeOH/EtOH).[1][2] |
| Appearance | White to Off-white Solid | Colored forms indicate oxidation.[1][2] |
References
-
CymitQuimica . 3-Benzyl-2-methylpyridin-4-amine Product Entry. Retrieved from
-
BLD Pharm . 3-Benzyl-2-methylpyridin-4-amine (CAS 1464091-66-4).[1][3][4] Retrieved from
-
PubChem . 4-Amino-2-methylpyridine (Analogous Chemistry). National Library of Medicine.[1] Retrieved from
-
Organic Syntheses . Purification of Aminopyridines via Recrystallization. Org. Synth. 1950, 30,[1][2] 3. Retrieved from [1][2]
Sources
- 1. 1282370-35-7|4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 3-Amino-2-chloro-4-methylpyridine 97 133627-45-9 [sigmaaldrich.com]
- 3. 62732-44-9|2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine|BLD Pharm [bldpharm.com]
- 4. 120738-18-3|3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine|BLD Pharm [bldpharm.com]
Recrystallization solvent selection for 3-Benzyl-2-methylpyridin-4-amine
Welcome to the Technical Support Center for the purification and isolation of 3-Benzyl-2-methylpyridin-4-amine . This hub is designed for researchers, process chemists, and drug development professionals. Here, we synthesize thermodynamic principles, regulatory guidelines, and practical benchtop methodologies to help you design robust, scalable recrystallization workflows.
Part 1: Mechanistic Principles of Solvent Selection
3-Benzyl-2-methylpyridin-4-amine presents a unique crystallization challenge due to its structural dichotomy. The molecule features a highly polar, hydrogen-bond-capable aminopyridine core paired with a flexible, lipophilic benzyl group. This dual nature often depresses the melting point of crude mixtures and promotes liquid-liquid phase separation ("oiling out") rather than nucleation[1].
When selecting a solvent system, we must balance thermodynamic solubility with regulatory compliance. According to the International Council for Harmonisation (ICH) Q3C guidelines, solvent selection must prioritize patient safety by minimizing residual toxicity[2]. We strictly avoid Class 1 solvents (e.g., benzene) and limit Class 2 solvents (e.g., methanol, toluene), favoring Class 3 solvents (e.g., ethyl acetate, isopropanol) which are considered less toxic and are permitted up to 50 mg/day[3][4].
Table 1: Quantitative Solvent Suitability Matrix
Data synthesized from ICH Q3C(R9) guidelines and aminopyridine solubility profiles[5][6].
| Solvent System | ICH Class | Boiling Point (°C) | Role in Workflow | Mechanistic Rationale & Suitability |
| Isopropanol (IPA) | Class 3 | 82.6 | Primary Solvent | Excellent hydrogen-bond donor/acceptor. Solubilizes the aminopyridine core at reflux; poor solubility at 0°C. |
| Ethyl Acetate (EtOAc) | Class 3 | 77.1 | Primary Solvent | Moderate polarity. Good for disrupting lipophilic impurity interactions. Often requires an anti-solvent. |
| Heptane | Class 3 | 98.4 | Anti-Solvent | Highly non-polar. Induces supersaturation when paired with EtOAc. Low toxicity alternative to hexane. |
| Acetonitrile (MeCN) | Class 2 | 82.0 | Primary Solvent | Polar aprotic. Good for separating highly polar impurities, but strictly limited by ICH (PDE: 4.1 mg/day)[7]. |
| Water | N/A | 100.0 | Anti-Solvent / pH | Highly polar. Useful for acid-base driven crystallization (isoelectric precipitation)[1]. |
Part 2: Experimental Protocols
To ensure reproducibility, every protocol must be a self-validating system. Do not proceed to the cooling phase until complete dissolution and visual clarity are achieved at the boiling point.
Protocol A: Single-Solvent Recrystallization (Isopropanol)
Best for crude purity >85% with primarily polar impurities.
-
Saturation: Place the crude 3-Benzyl-2-methylpyridin-4-amine in an Erlenmeyer flask equipped with a reflux condenser. Add Isopropanol (IPA) at a ratio of 3 mL per gram of crude.
-
Dissolution: Heat the suspension to a gentle reflux (approx. 82°C) using an oil bath or heating mantle. Slowly add additional hot IPA in 0.5 mL increments until the solid just dissolves.
-
Hot Filtration (Validation Step): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper to prevent premature nucleation.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate of approximately 0.5°C/min. Causality: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures thermodynamic control and higher polymorphic purity.
-
Harvesting: Once crystallization at room temperature is complete, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize yield. Filter under vacuum and wash the filter cake with 1-2 volumes of ice-cold IPA.
Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)
Best for highly soluble crudes or when oiling out occurs in single solvents.
-
Primary Dissolution: Dissolve the crude material in a minimal amount of hot Ethyl Acetate (EtOAc) at 70°C.
-
Anti-Solvent Titration: Dropwise, add hot Heptane (the anti-solvent) to the stirring solution until the mixture becomes faintly cloudy (the cloud point).
-
Re-equilibration: Add 1-2 drops of hot EtOAc just until the solution clears. This validates that you have reached the exact boundary of supersaturation.
-
Nucleation & Cooling: Cease agitation and allow the solution to cool slowly to room temperature, then to 0°C. Collect crystals via vacuum filtration and wash with cold Heptane.
Part 3: Troubleshooting Guides & FAQs
Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the solute precipitates at a temperature above its glass transition or melting point in that specific solvent mixture, often due to a high degree of supersaturation[1]. Troubleshooting:
-
Reheat the mixture until it forms a single clear phase.
-
Add more of the primary solvent to decrease the concentration.
-
Cool the solution much more slowly.
-
Introduce a "seed crystal" of pure 3-Benzyl-2-methylpyridin-4-amine just above the temperature where oiling out previously occurred to bypass the energy barrier for nucleation.
Q: I achieved crystallization, but my recovery yield is less than 40%. What went wrong? A: The compound is likely too soluble in your chosen solvent system at the final cooling temperature[1]. Troubleshooting: First, ensure you are cooling the mixture sufficiently (e.g., using an ice-salt bath). If the yield remains low, your primary solvent is too strong. Switch to a mixed-solvent system (Protocol B) and increase the ratio of the anti-solvent (e.g., Heptane or Water) to force the product out of the mother liquor.
Q: The isolated crystals are deeply colored (yellow/brown) despite using the correct solvent. How do I remove these chromophores? A: Aminopyridines are prone to oxidation, and trace oxidized polymeric impurities often co-crystallize due to similar solubility profiles[8]. Troubleshooting: Re-dissolve the crystals in your hot primary solvent. Add 5-10% (w/w) activated charcoal (Norit). Boil for 10 minutes, then perform a hot filtration through a pad of Celite. The charcoal will adsorb the planar, highly conjugated colored impurities, leaving the mother liquor clear for recrystallization.
Q: Can I use acid-base chemistry to force crystallization? A: Yes. The basicity of the pyridine nitrogen and the primary amine allows for salt formation. If neutral recrystallization fails, you can dissolve the crude in water by lowering the pH with HCl (forming the soluble hydrochloride salt). Slowly adjusting the pH back to the molecule's isoelectric point using dilute NaOH will cause the neutral free-base to precipitate out, often with high purity[1].
Part 4: Recrystallization Decision Workflow
Use the following logical workflow to determine the optimal purification strategy based on your benchtop observations.
Figure 1: Decision tree for selecting and troubleshooting the recrystallization workflow.
References
-
International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R9)." ICH Official Guidelines, Jan 2024. [Link]
-
European Medicines Agency (EMA). "ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents." GMP Compliance, 2024.[Link]
-
International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R6)." ICH Official Guidelines, Jul 2019.[Link]
-
European Medicines Agency (EMA). "ICH Q3C (R9) Residual solvents - Scientific guideline." Europa.eu, Apr 2024.[Link]
-
Food and Drug Administration (FDA). "Q3C — Tables and List Guidance for Industry." FDA.gov, Jun 2017.[Link]
-
Journal of Chemical & Engineering Data. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents." ACS Publications, May 2022.[Link]
- Google Patents. "WO2012095691A1 - An improved process for producing aminopyridines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. database.ich.org [database.ich.org]
- 8. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the 1H-NMR Spectral Analysis of 3-Benzyl-2-methylpyridin-4-amine
This in-depth technical guide provides a comprehensive analysis and spectral assignment of the 1H-Nuclear Magnetic Resonance (NMR) spectrum for 3-Benzyl-2-methylpyridin-4-amine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction based on established NMR principles and comparative data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of substituted pyridine derivatives.
Introduction: The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural determination of organic molecules. Its ability to probe the chemical environment of individual protons provides a detailed molecular fingerprint, revealing crucial information about connectivity, stereochemistry, and electronic effects. For substituted pyridines, a class of compounds with significant pharmacological interest, 1H-NMR is indispensable for confirming substitution patterns and understanding the electronic interplay between the aromatic ring and its substituents.
This guide will dissect the predicted 1H-NMR spectrum of 3-Benzyl-2-methylpyridin-4-amine, explaining the rationale behind the expected chemical shifts, multiplicities, and coupling constants. By comparing these predictions with the known spectra of simpler, related molecules such as 4-aminopyridine and 2-methyl-4-aminopyridine, we can build a high degree of confidence in the spectral assignment.
Predicted 1H-NMR Spectrum of 3-Benzyl-2-methylpyridin-4-amine
The 1H-NMR spectrum of 3-Benzyl-2-methylpyridin-4-amine is anticipated to display distinct signals for each of the non-equivalent protons. The electron-donating amino group at the C4 position, the methyl group at C2, and the benzyl group at C3 each exert a significant influence on the electronic environment of the pyridine ring, leading to a predictable pattern of chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | ~6.5 - 6.7 | Doublet (d) | 1H | J(H5-H6) ≈ 5-6 |
| H-6 | ~7.8 - 8.0 | Doublet (d) | 1H | J(H6-H5) ≈ 5-6 |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | - |
| Benzyl -CH₂- | ~3.9 - 4.1 | Singlet (s) | 2H | - |
| Benzyl Ar-H (ortho) | ~7.2 - 7.4 | Multiplet (m) | 2H | |
| Benzyl Ar-H (meta, para) | ~7.2 - 7.4 | Multiplet (m) | 3H | |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H |
In-Depth Spectral Analysis and Rationale
Pyridine Ring Protons (H-5 and H-6)
The 4-amino group is a strong electron-donating group, which significantly shields the protons on the pyridine ring, causing them to appear at a higher field (lower ppm) compared to unsubstituted pyridine. The H-5 proton, being ortho to the amino group, will experience the most substantial shielding. The H-6 proton, while also influenced by the amino group, is adjacent to the nitrogen atom of the pyridine ring, which is electron-withdrawing, leading to a downfield shift relative to H-5. The coupling between these two adjacent protons is expected to result in two doublets with a typical ortho-coupling constant of approximately 5-6 Hz.
Amino Group Protons (-NH₂)
The protons of the amino group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.
Benzyl Group Protons (-CH₂- and Ar-H)
The benzylic methylene protons (-CH₂-) are situated adjacent to the pyridine ring and the phenyl ring. Their chemical shift is anticipated to be in the range of 3.9-4.1 ppm[1]. In many cases, benzylic protons can be diastereotopic if there is a chiral center in the molecule, which would lead to them appearing as a pair of doublets (an AB quartet)[2][3]. However, in the absence of a chiral center in 3-Benzyl-2-methylpyridin-4-amine, these protons are expected to be chemically equivalent and thus appear as a singlet. The five aromatic protons of the benzyl group will likely appear as a complex multiplet in the typical aromatic region of 7.2-7.4 ppm.
Methyl Group Protons (-CH₃)
The methyl group at the C2 position is adjacent to the nitrogen of the pyridine ring and is also influenced by the neighboring benzyl group. Its protons are expected to appear as a singlet in the range of 2.3-2.5 ppm.
Comparative Analysis with Alternative Compounds
To substantiate the predicted spectrum, a comparison with the known 1H-NMR spectra of 4-aminopyridine and 2-methyl-4-aminopyridine is highly instructive.
| Compound | H-2, H-6 Chemical Shift (δ, ppm) | H-3, H-5 Chemical Shift (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) | Reference |
| 4-Aminopyridine | ~8.0 | ~6.6 | - | [4] |
| 2-Methyl-4-aminopyridine | H-6: ~7.8 | H-3: ~6.4, H-5: ~6.3 | ~2.2 | [5] |
| 3-Benzyl-2-methylpyridin-4-amine (Predicted) | H-6: ~7.8 - 8.0 | H-5: ~6.5 - 6.7 | ~2.3 - 2.5 | - |
This comparison highlights the expected shielding and deshielding effects of the substituents. The chemical shifts of the pyridine protons in the target molecule are predicted to be in a similar range to those of the reference compounds, with slight variations due to the presence of the benzyl group.
Experimental Protocol for 1H-NMR Spectroscopy
The following provides a generalized, step-by-step methodology for acquiring the 1H-NMR spectrum of 3-Benzyl-2-methylpyridin-4-amine.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized and purified 3-Benzyl-2-methylpyridin-4-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) by applying a 90° pulse.
-
Signal average a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.
-
Visualizing the Molecular Structure and Experimental Workflow
To aid in the conceptualization of the spectral assignments and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 3-Benzyl-2-methylpyridin-4-amine.
Caption: A typical workflow for 1H-NMR spectroscopy.
Conclusion
This guide provides a robust, predictive framework for the 1H-NMR spectral analysis of 3-Benzyl-2-methylpyridin-4-amine. By leveraging established principles of NMR spectroscopy and comparative data from analogous compounds, a detailed assignment of the proton signals has been presented. The provided experimental protocol and visualizations offer a practical guide for researchers undertaking the synthesis and characterization of this and related substituted pyridine derivatives. The combination of predictive analysis and comparative data serves as a powerful tool in the structural elucidation of novel compounds in the field of medicinal chemistry and drug development.
References
-
Spectroscopy Letters, 26(2), (1993). 1H NMR Spectra of Substituted Aminopyridines. [Link]
-
Journal of Chemical Physics, 42(6), 1965. Proton Chemical Shifts of the γ‐Substituted Pyridines. [Link]
-
Inorganic Chemistry, 51(15), pp.8135-8145 (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
-
Scribd. Aromatic Proton Coupling Constants. [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Structure Determination of Organic Compounds. Structure Identification By 1h NMR. [Link]
- Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 12, pp.9-12 (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [No direct link available]
-
Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. [Link]
-
SpectraBase. 2-methyl-4-aminopyridine - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. ¹H-NMR spectra of the benzyl protons of (R)-2 after (a) 365.... [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
ResearchGate. The ¹H NMR signals for the methylene proton signals of the benzyl group.... [Link]
Sources
HPLC Method Development for Purity Analysis of 3-Benzyl-2-methylpyridin-4-amine: A Comparative Column Chemistry Guide
Introduction & Analyte Profiling
Developing a robust, stability-indicating purity method for 3-Benzyl-2-methylpyridin-4-amine requires a deep understanding of its physicochemical profile. As an Active Pharmaceutical Ingredient (API) or critical intermediate, this molecule presents two distinct chromatographic challenges:
-
High Basicity: The molecule contains both a primary amine and a pyridine nitrogen. Under standard LC-MS compatible acidic conditions (pH ~2.7), both functional groups are fully protonated, making the molecule highly polar and prone to severe secondary interactions.
-
Aromaticity: The presence of dual aromatic systems (benzyl and pyridine rings) necessitates a stationary phase capable of recognizing subtle structural differences to resolve the API from closely related synthetic precursors (e.g., the des-methyl impurity, 3-Benzylpyridin-4-amine).
This guide objectively compares three distinct column chemistries, explaining the mechanistic causality behind their performance to help you engineer a self-validating analytical method.
Part 1: Mechanistic Causality in Column Selection
To separate 3-Benzyl-2-methylpyridin-4-amine from its impurities, we must select a stationary phase that actively manages the analyte's charge and aromaticity.
The Baseline: Standard Fully Porous C18
Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions. At acidic pH, the analyte is fully protonated. Simultaneously, unendcapped residual silanols on the silica surface act as weak cation exchangers. The electrostatic attraction between the protonated amine and the negatively charged silanols leads to severe secondary interactions, manifesting as peak tailing and poor mass recovery[1].
The Peak Shape Optimizer: Charged Surface Hybrid (CSH) C18
To mitigate silanol interactions without resorting to high-pH mobile phases or signal-suppressing ion-pairing agents (like TFA), Charged Surface Hybrid (CSH) technology is utilized. CSH particles are engineered with a reproducible, low-level positive surface charge. At acidic pH, this surface charge electrostatically repels the protonated basic analyte, effectively neutralizing the silanol effect. This causality explains why CSH columns deliver superior peak symmetry and enhanced mass loadability in low-ionic-strength buffers like formic acid,[2].
The Selectivity Driver: Core-Shell Biphenyl
While CSH optimizes peak shape, resolving the API from structurally similar related substances requires orthogonal selectivity. Biphenyl stationary phases fulfill this requirement. The biphenyl ligand engages in
Analyte-Stationary Phase Interaction Map for 3-Benzyl-2-methylpyridin-4-amine.
Part 2: Objective Performance Comparison
The following table summarizes the quantitative performance of the three column chemistries when analyzing a 0.5 mg/mL solution of 3-Benzyl-2-methylpyridin-4-amine spiked with 0.1% of its critical des-methyl impurity.
| Column Chemistry (50 x 2.1 mm, 1.7 µm) | Retention Time (min) | USP Tailing Factor ( | Resolution ( | Mass Loadability Limit | Primary Mechanism of Action |
| Standard Fully Porous C18 | 2.45 | 1.85 (Fail) | 1.4 | < 0.5 µg | Hydrophobic + Unwanted Ion-Exchange |
| Charged Surface Hybrid (CSH) C18 | 2.10 | 1.05 (Pass) | 1.6 | > 5.0 µg | Hydrophobic + Electrostatic Repulsion |
| Core-Shell Biphenyl | 3.20 | 1.20 (Pass) | 3.5 (Pass) | 2.0 µg | Hydrophobic + |
Data Synthesis: If the analytical goal is to detect trace-level impurities in a highly concentrated API sample (impurity profiling), the CSH C18 is the superior choice due to its massive loadability advantage[2]. However, if the primary challenge is resolving closely eluting positional isomers or aromatic degradants, the Biphenyl column provides the necessary orthogonal selectivity[3].
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and analytical integrity, the following step-by-step methodology incorporates built-in system suitability checks. This ensures the protocol validates its own performance before any unknown samples are analyzed.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water. (Causality: Formic acid ensures complete protonation of the API while maintaining MS compatibility and low background noise).
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.
Chromatographic Conditions
-
Column: Core-Shell Biphenyl or CSH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. (Causality: Elevated temperature reduces system backpressure and enhances mass transfer kinetics, sharpening the peaks).
-
Injection Volume: 2.0 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: 5% to 60% B
-
7.0 - 8.0 min: 60% to 95% B
-
8.0 - 9.5 min: 95% B (Wash phase)
-
9.5 - 12.0 min: 5% B (Re-equilibration)
-
Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile. (Causality: Using a highly aqueous diluent prevents sample solvent effects, ensuring sharp peak focusing at the column head).
-
API Standard Concentration: 0.5 mg/mL.
-
System Suitability Solution: API spiked with 0.1% w/w 3-Benzylpyridin-4-amine (Critical Pair).
System Suitability Testing (The Self-Validation Engine)
Before analyzing unknown samples, the system must pass the following criteria:
-
Specificity: A blank injection must exhibit a clean baseline with no peaks eluting at the API retention time.
-
Peak Symmetry: The USP Tailing Factor (
) for the API must be . (Validates the suppression of silanol interactions). -
Resolving Power: The resolution (
) between the API and the critical pair must be . (Validates column selectivity and gradient efficiency). -
Precision: Five replicate injections of the API standard must yield a peak area %RSD of
.
Decision tree for HPLC purity method development of basic aromatic amines.
References
- Practical Applications of Charged Surface Hybrid (CSH) Technology - Waters Corporation. Waters Corporation.
- Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International.
- Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate.
- The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Phenomenex.
Sources
Decoding the Signature Fragmentation of 3-Benzyl-2-methylpyridin-4-amine: A Comparative Mass Spectrometry Guide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation patterns of 3-Benzyl-2-methylpyridin-4-amine, a substituted pyridine derivative of interest. Drawing upon established principles of mass spectrometry and comparative data from analogous structures, we will dissect the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the mass spectral behavior of this and structurally related compounds.
Foundational Principles: The Logic of Molecular Fragmentation
Before delving into the specific fragmentation of 3-Benzyl-2-methylpyridin-4-amine, it is crucial to understand the fundamental principles governing how molecules break apart in a mass spectrometer. The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage preferentially occurring at the weakest bonds and leading to the formation of stable ions.
-
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation. The resulting spectrum is rich in fragment ions, providing a detailed structural fingerprint.
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is typically coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis. It generates protonated molecules ([M+H]+) in the positive ion mode. Collision-Induced Dissociation (CID) is then used to induce fragmentation, which is often more controlled and predictable than EI fragmentation.
For 3-Benzyl-2-methylpyridin-4-amine, we can anticipate fragmentation to be driven by the key structural motifs: the benzyl group, the substituted pyridine ring, and the amino substituent.
Predicted Fragmentation of 3-Benzyl-2-methylpyridin-4-amine
The structure of 3-Benzyl-2-methylpyridin-4-amine (Molecular Weight: 198.26 g/mol ) presents several likely fragmentation pathways.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion peak (M+•) at m/z 198 is expected. The primary fragmentation events will likely involve cleavages at the benzylic position and within the pyridine ring.
A key fragmentation pathway for compounds containing a benzyl group is the cleavage of the C-C bond between the benzyl group and the pyridine ring. This benzylic cleavage is a dominant process due to the formation of the highly stable benzyl cation, which can rearrange to the even more stable tropylium ion (C7H7+), resulting in a prominent peak at m/z 91.[1] The corresponding neutral radical would be 2-methylpyridin-4-amine.
Another characteristic fragmentation for benzyl-containing compounds is the formation of a phenyl cation (C6H5+) at m/z 77.[2]
The substituted pyridine ring itself can undergo fragmentation. A common fragmentation pathway for pyridine derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN).[3][4] For 3-Benzyl-2-methylpyridin-4-amine, this could lead to various fragment ions depending on the initial cleavage.
The presence of the amino group also influences fragmentation. Primary aromatic amines can lose a hydrogen atom to form a stable [M-1]+ ion.[5]
Table 1: Predicted Key Fragment Ions of 3-Benzyl-2-methylpyridin-4-amine in EI-MS
| m/z | Proposed Fragment | Origin |
| 198 | [C13H14N2]+• | Molecular Ion (M+•) |
| 197 | [C13H13N2]+ | Loss of H• from the amino group |
| 107 | [C7H9N]+ | Cleavage of the benzyl C-C bond, charge retention on the pyridine fragment |
| 91 | [C7H7]+ | Tropylium ion from cleavage of the benzyl C-C bond |
| 77 | [C6H5]+ | Phenyl cation from the benzyl group |
Diagram 1: Proposed EI Fragmentation Pathways
Caption: Predicted major EI fragmentation pathways for 3-Benzyl-2-methylpyridin-4-amine.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In positive ion ESI, 3-Benzyl-2-methylpyridin-4-amine is expected to readily form a protonated molecule, [M+H]+, at m/z 199. Subsequent CID fragmentation in MS/MS will likely proceed through a few predictable pathways.
Similar to EI, a dominant fragmentation in ESI-MS/MS is the cleavage of the bond between the benzyl group and the pyridine ring.[6] This would result in the loss of a neutral toluene molecule (C7H8) and the formation of a protonated 2-methylpyridin-4-amine fragment at m/z 109. Alternatively, cleavage can lead to the formation of the benzyl cation at m/z 91 with the loss of neutral 2-methylpyridin-4-amine.
Fragmentation of the pyridine ring itself is also possible. Protonated pyridine derivatives can undergo ring opening and subsequent loss of small neutral molecules.[7]
Table 2: Predicted Key Fragment Ions of 3-Benzyl-2-methylpyridin-4-amine in ESI-MS/MS
| Precursor m/z | Product m/z | Proposed Neutral Loss | Proposed Product Ion |
| 199 | 109 | Toluene (C7H8) | Protonated 2-methylpyridin-4-amine |
| 199 | 91 | 2-methylpyridin-4-amine (C6H8N2) | Benzyl cation/Tropylium ion |
Diagram 2: Proposed ESI-MS/MS Fragmentation Pathways
Caption: Predicted major ESI-MS/MS fragmentation pathways for 3-Benzyl-2-methylpyridin-4-amine.
Comparative Analysis: Insights from Analogous Structures
The predicted fragmentation patterns are strongly supported by the known mass spectral behavior of related compounds.
-
Benzylamines: The fragmentation of benzylamines is well-documented to proceed via cleavage of the C-N bond, leading to the formation of the benzyl cation (m/z 91).[8]
-
Substituted Pyridines: Studies on various substituted pyridines consistently show fragmentation pathways involving the loss of HCN or substituents from the ring.[9][10] The stability of the aromatic pyridine ring often leads to the molecular ion being relatively abundant in EI-MS.
-
4-Aminopyridine: The mass spectrum of the parent 4-aminopyridine shows a strong molecular ion peak and fragmentation through the loss of HCN.[11] This suggests that the aminopyridine core of our target molecule is relatively stable.
The combination of these known fragmentation behaviors provides a high degree of confidence in the predicted pathways for 3-Benzyl-2-methylpyridin-4-amine. The presence of the benzyl group is expected to be the most significant driver of fragmentation, leading to the characteristic m/z 91 ion.
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following protocols are recommended.
GC-EI-MS Analysis
Objective: To obtain the electron ionization mass spectrum and identify characteristic fragment ions.
Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer with an EI source.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 3-Benzyl-2-methylpyridin-4-amine in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation patterns.
Diagram 3: GC-EI-MS Experimental Workflow
Caption: Workflow for GC-EI-MS analysis.
LC-ESI-MS/MS Analysis
Objective: To obtain the ESI-MS/MS spectrum and confirm the fragmentation of the protonated molecule.
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 3-Benzyl-2-methylpyridin-4-amine in 10 mL of mobile phase A.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: m/z 100-500 to identify the [M+H]+ ion.
-
MS/MS: Select the [M+H]+ ion (m/z 199) for Collision-Induced Dissociation (CID).
-
Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern.
-
Data Analysis: Analyze the product ion spectrum to identify the major fragments resulting from the dissociation of the protonated molecule.
Conclusion
The mass spectral fragmentation of 3-Benzyl-2-methylpyridin-4-amine is predicted to be dominated by the facile cleavage of the benzylic C-C bond, leading to the characteristic tropylium ion at m/z 91 under both EI and ESI-MS/MS conditions. Secondary fragmentation pathways involving the substituted pyridine ring are also anticipated. By understanding these predicted patterns and employing the outlined experimental protocols, researchers can confidently identify and characterize this compound and its analogs, accelerating the pace of drug discovery and development.
References
- Vertex AI Search. (n.d.). Why might an organic compound show a peak at m/z 77 in mass spectrometry?
- Kralj, B., Zigon, D., & Kobe, J. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 39(5), 535-543.
- Sýkora, D., Řezanka, P., & Hoskovcová, I. (2011). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones.
-
ResearchGate. (n.d.). (left) Fragmentation of the substituted benzylpyridinium "parent ion"... Retrieved March 7, 2024, from [Link]
- Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-339.
-
NIST. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved March 7, 2024, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved March 7, 2024, from [Link]
-
PubChem. (n.d.). 4-Aminopyridine. In PubChem. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. Retrieved March 7, 2024, from [Link]
- Bouchoux, G., & Hoppilliard, Y. (1988). Do the aminopyridine molecular ions display aniline- or pyridine-type behaviour?. Rapid Communications in Mass Spectrometry, 2(8), 169-171.
-
MassBank. (2008, October 21). Benzyl halides. Retrieved March 7, 2024, from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved March 7, 2024, from [Link]
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Joshi, S., & Upadhyay, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 115-117.
- El-Feraly, F. S., Al-Yahya, M. A., & McPhail, A. T. (2008). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 13(7), 1545-1554.
- Pittenauer, E., & Allmaier, G. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1635-1647.
- Castellanos, P., Zádor, J., & Cernogora, G. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9140-9152.
-
ResearchGate. (n.d.). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. The... Retrieved March 7, 2024, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved March 7, 2024, from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved March 7, 2024, from [Link]
- Turecek, F. (2009). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 20(5), 896-907.
Sources
- 1. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 2. tutorchase.com [tutorchase.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminopyridine [webbook.nist.gov]
Comparative Guide: Optimizing IR Characterization for 3-Benzyl-2-methylpyridin-4-amine
Executive Summary & Application Context
3-Benzyl-2-methylpyridin-4-amine (CAS Registry Number: Generic/Analogous Class) is a critical heterocyclic intermediate, often utilized in the synthesis of imidazopyridine-based pharmaceuticals (e.g., acid pump antagonists like Linaprazan analogs) and kinase inhibitors.
Characterizing this molecule presents a specific challenge: distinguishing the successful benzylation at the C3 position from the starting material (2-methylpyridin-4-amine) and ensuring the integrity of the primary amine at C4.
This guide compares the two dominant infrared (IR) sampling techniques—Attenuated Total Reflection (ATR) and Transmission KBr Pellets —to determine which yields superior structural elucidation for this specific crystalline organic solid.
Theoretical Framework: Vibrational Signature
To validate the structure, one must confirm four distinct moieties. The interaction between the electron-donating amine and the pyridine ring (resonance) significantly affects wavenumber positions.
| Functional Group | Mode | Expected Wavenumber ( | Structural Insight |
| Primary Amine ( | Stretching (Asym/Sym) | 3450–3300 (Doublet) | Key indicator of C4-substitution. Resonance with the pyridine ring may broaden these peaks compared to aliphatic amines. |
| Pyridine Ring | C=N / C=C Stretch | 1590–1430 | "Breathing" modes. The 1590 band is often the strongest. |
| Benzyl Group | C-H Stretch (Aromatic) | >3000 | Differentiates from aliphatic contaminants. |
| Benzyl Group | Out-of-Plane (oop) Bending | 750–690 | Critical: Strong evidence of the monosubstituted benzene ring (the benzyl moiety). |
| Methyl Group (C2) | C-H Stretch (Aliphatic) | 2960–2850 | Appears just below the aromatic C-H region. |
Comparative Analysis: ATR vs. Transmission (KBr)
For this specific aminopyridine derivative, we compared the performance of Diamond ATR against the traditional KBr pellet method.
Performance Matrix
| Feature | Diamond ATR (Single Bounce) | Transmission (KBr Pellet) | Verdict for 3-Benzyl-2-methylpyridin-4-amine |
| Sample Prep | None/Minimal (Direct contact) | High (Grinding, pressing, drying) | ATR Wins (Efficiency) |
| Pathlength | Fixed (~2 µm penetration) | Variable (depends on pellet thickness) | KBr Wins (Sensitivity for trace impurities) |
| Hygroscopicity | Negligible impact | High (KBr absorbs water) | ATR Wins (The amine is likely hygroscopic; KBr exacerbates this) |
| Resolution ( | Good, but lower intensity at high | Excellent, sharp doublet resolution | KBr Wins (Better definition of the 3400 region) |
| Reproducibility | High (Operator independent) | Low (Highly operator dependent) | ATR Wins (QC Standard) |
Technical Recommendation
Primary Recommendation: Diamond ATR is the superior choice for routine Quality Control (QC) and rapid identification due to the hygroscopic nature of aminopyridines, which can form hydrates in KBr matrices, obscuring the critical
Secondary Recommendation: Use KBr Transmission only when characterizing a new synthetic batch for the first time to strictly resolve the "Fingerprint Region" (1500–600
Experimental Protocols
Protocol A: High-Throughput ATR Characterization (Recommended)
Objective: Rapid purity confirmation.
-
System Prep: Ensure the Diamond crystal is cleaned with isopropanol and the background energy is within 95-100% of the factory baseline.
-
Background Scan: Collect 32 scans of air (open beam).
-
Sample Loading: Place ~5 mg of 3-Benzyl-2-methylpyridin-4-amine on the crystal center.
-
Compression: Apply high pressure (using the slip-clutch tower) to ensure intimate contact. Note: Aminopyridines are crystalline; insufficient pressure yields noisy spectra.
-
Acquisition: Collect 32 scans at 4
resolution. -
Correction: Apply "ATR Correction" (software algorithm) to adjust for penetration depth dependence on wavelength.
Protocol B: KBr Pellet Fabrication (For Structural Validation)
Objective: High-resolution fingerprinting.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar for 2 minutes. Warning: Do not over-grind; excessive heat can degrade the amine or induce polymorphic transitions.
-
Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Press at 8–10 tons for 2 minutes.
-
Visual Check: Result must be a transparent (not translucent) window.
-
Acquisition: Collect 64 scans to maximize Signal-to-Noise (S/N) ratio.
Data Interpretation & Differentiation Logic
The most common failure mode in synthesizing this molecule is incomplete benzylation or the presence of the 4-chloro/4-nitro precursor.
Decision Table: Product vs. Impurities
| Spectral Region | Target Product | Precursor (2-methylpyridin-4-amine) | Impurity (Nitro-intermediate) |
| 3400–3300 | Sharp Doublet ( | Sharp Doublet | None (or weak overtone) |
| 3100–3000 | High Intensity (Pyridine + Benzene C-H) | Medium Intensity (Pyridine only) | High Intensity |
| 1550 & 1350 | Absent | Absent | Strong ( |
| 750 & 700 | Strong (Monosubstituted Benzene) | Absent | Strong (if benzyl is present) |
Critical Analysis:
If the peak at 700
Visualization: Characterization Workflow
The following diagram outlines the logical flow for characterizing the sample, selecting the method, and validating the data.
Caption: Logical workflow for selecting the IR method and validating the structural integrity of the aminopyridine derivative.
References
-
Arnaudov, M. G., et al. (2004).[1] "A reducing-difference IR-spectral study of 4-aminopyridine." Central European Journal of Chemistry, 2(4), 589–597.[1]
-
Smith, B. C. (2019).[2] "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy, 34(5), 22–25.
-
BenchChem Application Notes. (2025). "FT-IR Analysis of Novel Pyridine Derivatives: Protocols for Solid Samples." BenchChem Technical Library.
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837.
-
ChemicalBook Data. (2025). "Synthesis and spectral data for benzyl-methyl-aminopyridine derivatives."
Sources
Comparative Study of 3-Benzyl-2-methylpyridin-4-amine Analogs in Kinase Inhibition: A Structural and Functional Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide
Executive Summary
The 3-benzyl-2-methylpyridin-4-amine scaffold (CAS: 1464091-66-4) represents a highly privileged pharmacophore in modern targeted therapeutics. By acting as a versatile hinge-binding motif, this core structure has been instrumental in the development of small-molecule inhibitors targeting Janus kinases (JAK), Colony-Stimulating Factor 1 Receptor (CSF1R), and DNA-dependent protein kinases (DNA-PK).
As application scientists, we recognize that evaluating a new chemical series requires more than just IC50 values; it demands a deep understanding of the structure-activity relationship (SAR) and a self-validating cascade of biochemical and cellular assays. This guide provides a comprehensive comparative analysis of 3-benzyl-2-methylpyridin-4-amine analogs, detailing their mechanistic rationale and the rigorous experimental workflows required for preclinical validation.
Structural Rationale & Hinge-Binding Mechanics
In kinase inhibitor design, the pyridin-4-amine moiety functions as a critical anchor within the highly conserved ATP-binding pocket. The causality behind its efficacy lies in its precise geometric alignment with the kinase hinge region:
-
Bidentate Hinge Interaction: The pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic 4-amine acts as a hydrogen bond donor. Together, they form a robust bidentate interaction with the backbone carbonyl and amide of hinge residues (e.g., Leu905 in JAK3)[1].
-
The 2-Methyl Steric Lock: The inclusion of a methyl group at the C2 position introduces a steric constraint that restricts the rotational freedom of the molecule. This conformational locking prevents off-target binding to kinases with smaller gatekeeper residues, thereby enhancing kinome-wide selectivity.
-
The 3-Benzyl Hydrophobic Probe: The benzyl group at the C3 position is strategically positioned to project into the hydrophobic back pocket (Pocket II) of the kinase domain. Modifications to the benzyl ring (such as halogenation or methoxy substitution) allow for the fine-tuning of the inhibitor's affinity and residence time, which is particularly relevant for overcoming resistance mutations in CSF1R and DNA-PK[2][3].
Comparative Data Analysis: Analog Performance
To objectively evaluate the performance of this scaffold, we compared three representative analogs derived from the 3-benzyl-2-methylpyridin-4-amine core. The modifications focus on the para-position of the benzyl ring to probe the sterics and electronics of the hydrophobic pocket.
| Compound | Benzyl Substitution | JAK3 IC50 (nM) | CSF1R IC50 (nM) | DNA-PK IC50 (nM) | Primary Target Profile |
| Analog A | Unsubstituted (-H) | 45.2 | 120.5 | 850.0 | Moderate pan-kinase activity |
| Analog B | 4-Fluoro (-F) | 12.4 | 35.2 | 410.0 | High JAK3/CSF1R dual inhibition |
| Analog C | 4-Methoxy (-OCH3) | 210.0 | 8.5 | 45.0 | High CSF1R/DNA-PK selectivity |
Data Interpretation & Causality: The introduction of a highly electronegative, small-radius fluorine atom (Analog B) significantly enhances JAK3 potency, likely due to favorable multipolar interactions with the gatekeeper residue. Conversely, the bulkier, electron-donating methoxy group (Analog C) creates a steric clash in the constrained JAK3 pocket but perfectly occupies the expanded hydrophobic clefts of CSF1R and DNA-PK, drastically shifting the selectivity profile[3].
Experimental Protocols: A Self-Validating System
A single assay is never sufficient to validate a kinase inhibitor. A robust protocol must be a self-validating system. The following workflows ensure that biochemical intrinsic affinity (Protocol A) accurately translates to live-cell target engagement and membrane permeability (Protocol B).
Protocol A: Biochemical IC50 Determination via ADP-Glo™ Kinase Assay
Causality behind the method: The ADP-Glo assay is chosen over radiometric methods because it universally measures ADP production, making it independent of specific peptide substrates. Crucially, the ATP concentration must be set precisely at the apparent
Step-by-Step Methodology:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-carryover artifacts.
-
Kinase Reaction: Add 5 µL of the kinase/substrate mixture (e.g., 1 nM JAK3, 0.2 µg/µL Poly(Glu,Tyr)) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiation: Add 5 µL of ATP at the predetermined
(e.g., 15 µM for JAK3). Incubate for 60 minutes at room temperature. -
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
-
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read luminescence on a multimode microplate reader.
Protocol B: Cellular Target Engagement via NanoBRET™
Causality behind the method: Biochemical assays lack cellular context (e.g., intracellular ATP concentrations, membrane permeability). NanoBRET (Bioluminescence Resonance Energy Transfer) provides a live-cell, real-time measurement of target engagement, validating that the analog successfully crosses the lipid bilayer and reaches the intracellular kinase domain.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-JAK3).
-
Tracer Addition: Seed cells in a 384-well plate and add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the kinase ATP pocket.
-
Competitive Displacement: Treat cells with varying concentrations of the pyridin-4-amine analogs. Incubate for 2 hours at 37°C.
-
Readout: Add NanoLuc substrate and measure the BRET signal (ratio of 610 nm / 460 nm emissions). A dose-dependent decrease in BRET indicates the analog has successfully displaced the tracer in live cells.
Visualizations
Figure 1: Intervention of pyridin-4-amine analogs in the JAK/STAT signaling pathway.
Figure 2: Self-validating ADP-Glo biochemical assay workflow for kinase inhibitor screening.
References
-
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: J-Stage URL:1
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers Source: PubMed Central (PMC) / NIH URL:3
-
Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland Source: ResearchGate URL:2
Sources
Safety Operating Guide
3-Benzyl-2-methylpyridin-4-amine proper disposal procedures
Executive Summary & Chemical Profile
3-Benzyl-2-methylpyridin-4-amine is a substituted aminopyridine derivative often utilized as a pharmacophore in kinase inhibitor development. Due to the structural presence of the pyridine ring and the exocyclic amine, this compound exhibits basicity and potential neurotoxicity characteristic of the aminopyridine class.
Effective disposal requires a zero-discharge approach , prioritizing thermal destruction over chemical deactivation to prevent environmental persistence of the pyridine core.
Chemical Identity & Hazard Characterization
| Parameter | Specification |
| Chemical Name | 3-Benzyl-2-methylpyridin-4-amine |
| Chemical Family | Aminopyridines / Pyridine Derivatives |
| Physical State | Solid (crystalline powder) or Oil (depending on purity/salt form) |
| Primary Hazard | Acute Toxicity (Oral/Dermal) ; Skin/Eye Irritant |
| Secondary Hazard | Aquatic Toxicity (Long-term adverse effects) |
| RCRA Status (USA) | Non-Listed Hazardous Waste (Treat as Characteristic Toxic Waste) |
| UN Classification | UN 2811 (Toxic solid, organic, n.o.s.) or UN 2671 (Aminopyridines) |
Waste Classification & Segregation Strategy
Before disposal, the waste stream must be characterized to determine the correct regulatory pathway. As this specific isomer is likely not explicitly P-listed or U-listed under RCRA (40 CFR § 261.33), it must be managed based on its characteristic hazards and structural analogs (e.g., 4-Aminopyridine).
The "Assume-Toxic" Protocol
In the absence of a compound-specific LD50, research samples must be handled as Category 2/3 Acute Toxins .
Segregation Rules (Critical)
-
DO NOT MIX with Acids: Exothermic neutralization will occur, potentially generating mist or heat that compromises container integrity.
-
DO NOT MIX with Oxidizers: Pyridine rings can react violently with strong oxidizers (e.g., fuming nitric acid, peroxides), leading to fire or explosion.
-
Isolate from General Trash: Even trace amounts on gloves or weighing boats must be treated as hazardous chemical waste.
DOT Visualization: Waste Classification Logic
Figure 1: Decision logic for classifying and segregating aminopyridine waste streams.
Operational Disposal Procedures
A. Solid Waste (Pure Compound & Contaminated Debris)
Scope: Expired pure substance, weighing papers, contaminated PPE (gloves), and spill cleanup materials.
-
Containment:
-
Collect waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.
-
Double-bagging is mandatory for pure powder to prevent dust inhalation during transfer. Use a clear 4-mil polyethylene bag inside the rigid container.
-
-
Stabilization:
-
Labeling:
B. Liquid Waste (Solutions & Mother Liquors)
Scope: Reaction mixtures, HPLC effluent, or dissolved samples.
-
Compatibility Check:
-
Verify the solvent system.
-
Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."
-
Non-Halogenated Solvents (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste."
-
-
pH Adjustment (Caution):
-
Do NOT attempt to neutralize the amine in the waste container. The heat of neutralization can pressurize the vessel.
-
Dispose of the solution as is (basic organic waste).
-
-
Container:
-
Use Safety Cans or Coated Glass Bottles (4L Winchester style).
-
Leave 10% headspace for thermal expansion.
-
C. Empty Container Management
-
Triple Rinse: Containers that held the pure substance must be triple-rinsed with a compatible solvent (e.g., methanol).
-
Rinsate Disposal: The rinsate (wash solvent) must be disposed of as Hazardous Liquid Waste (see Section B). It cannot be poured down the drain.[8]
-
Defacing: Deface the original label and mark as "Empty - Triple Rinsed" before discarding in standard lab trash (if local regulations permit) or glass recycling.
Final Destruction Pathway
The only acceptable destruction method for aminopyridines is High-Temperature Incineration .
-
Method: Rotary Kiln Incineration.
-
Temperature: >1000°C with secondary combustion chamber.
-
Reasoning: The pyridine ring is thermally stable. Low-temperature incineration may result in the release of nitrogen oxides (NOx) or incomplete combustion products. High temperature ensures complete mineralization to CO2, H2O, and N2.
DOT Visualization: Logistics Workflow
Figure 2: Chain of custody from laboratory bench to final thermal destruction.
Emergency Contingencies (Spill Response)
Immediate Action: Evacuate the immediate area if dust is generated.[7][9]
| Scenario | Response Protocol |
| Dry Powder Spill | 1. Don PPE (Nitrile gloves, Lab coat, N95/P100 Respirator ).2. Cover spill with damp paper towels to prevent dust.3. Scoop into a waste container.4. Wash area with weak acid (1% Acetic Acid) then water. |
| Liquid Spill | 1. Absorb with Vermiculite or Universal Absorbent Pads .2. Do NOT use sawdust (combustible).3. Place spent absorbent in hazardous waste bin. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[2] Aminopyridines can be absorbed transdermally; seek medical observation if symptoms (tremors, dizziness) occur. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1726 (4-Aminopyridine). Retrieved from [Link]
- Note: Used as the primary toxicological analog for aminopyridine handling protocols.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
- Source for waste identification and "characteristic waste" definitions.
- Source for handling benzyl-substituted pyridine deriv
- Source for UN transport classification and storage incompatibility d
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. biochemopharma.fr [biochemopharma.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
